molecular formula Cr2Y B14289476 Chromium;yttrium CAS No. 115509-67-6

Chromium;yttrium

Cat. No.: B14289476
CAS No.: 115509-67-6
M. Wt: 192.898 g/mol
InChI Key: JTVAGNZBALOSBX-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Materials Science

The importance of chromium-yttrium compound systems lies in their ability to address critical challenges in various technological fields. Yttrium, a rare-earth element, is known for its high thermodynamic affinity for oxygen, which makes it a key component in creating stable, protective oxide layers. americanelements.comsamaterials.com When combined with chromium, a transition metal renowned for its hardness and resistance to corrosion, the resulting compounds often exhibit enhanced performance characteristics. rsc.org This synergy is particularly valuable in the development of materials for demanding applications such as aerospace, nuclear energy, and advanced electronics. nasa.goviaea.org

The research into these compounds is driven by the continuous demand for materials with superior properties, including high-temperature stability, improved mechanical strength, and unique magnetic and electrical behaviors. researchgate.netresearchmap.jp The ability to tune these properties through compositional and structural modifications makes the Cr-Y system a versatile platform for designing next-generation materials.

Overview of Predominant Chromium-Yttrium Compound Families

The interaction between chromium and yttrium gives rise to several distinct families of compounds, each with its own unique set of properties and applications.

Yttrium chromite (YCrO₃) is a perovskite-type oxide that has garnered considerable attention for its intriguing physical properties. kek.jpufg.br It is recognized as a biferroic material, exhibiting both magnetic and ferroelectric ordering. kek.jpresearchgate.net Specifically, it displays weak ferromagnetism below its Néel temperature (Tₙ) of approximately 140-142 K and a ferroelectric transition at a much higher temperature, around 473 K. ufg.brresearchgate.net The crystal structure of YCrO₃ is typically an orthorhombic perovskite with the space group Pnma. kek.jpufg.br

First principles calculations have shown that the G-type antiferromagnetic structure is the most stable for YCrO₃. researchgate.net The material is an insulator with a calculated band gap that can be tuned, for instance, by the introduction of a Hubbard U parameter. researchgate.net Due to its high thermal, chemical, and structural stability, along with a high melting point of 2290 ± 30 °C, YCrO₃ and its doped variants are explored for applications in spintronics, optoelectronics, thermistors, humidity sensors, and as components in solid-oxide fuel cells. researchgate.netkek.jpsci-hub.se

Properties of Yttrium Chromite (YCrO₃)
PropertyValueReference
Crystal StructureOrthorhombic Perovskite (Pnma) kek.jpufg.br
Magnetic OrderingG-type Antiferromagnetic, Canted Antiferromagnetism (Weak Ferromagnetism) ufg.brresearchgate.net
Néel Temperature (Tₙ)~140-142 K ufg.brresearchgate.net
Ferroelectric Transition Temperature (Tₑ)~453-473 K researchgate.netaip.org
Melting Point2290 ± 30 °C sci-hub.se

Yttrium chromium tetraboride (YCrB₄) is another significant compound, noted for its potential in applications requiring high mechanical strength and good thermoelectric properties. researchmap.jpresearchgate.net It possesses an orthorhombic crystal structure with the space group Pbam. researchgate.netiucr.orgnih.gov The structure is derived from the AlB₂-type and features a network of boron atoms forming five and seven-membered rings. researchmap.jp

Research indicates that YCrB₄ is a promising semiconductor material with a good power factor for thermoelectric applications and is also expected to be a super-hard material. researchmap.jp The first structural investigation of YCrB₄ was performed in 1970, and subsequent studies have refined the crystal structure parameters using single-crystal X-ray diffraction. researchgate.netiucr.orgnih.gov

Crystallographic Data for YCrB₄
ParameterValueReference
Crystal SystemOrthorhombic researchgate.netiucr.orgnih.gov
Space GroupPbam (No. 55) researchgate.netiucr.orgnih.gov
Lattice Parameter (a)5.9425 (2) Å researchgate.netiucr.orgnih.gov
Lattice Parameter (b)11.4831 (4) Å researchgate.netiucr.orgnih.gov
Lattice Parameter (c)3.4643 (1) Å researchgate.netiucr.orgnih.gov

The binary Cr-Y phase diagram indicates limited solubility between the two elements and the absence of stable intermetallic compounds under normal conditions. dtic.milresearchgate.net The system is characterized by a monotectic reaction at 1760°C ± 25°C and a eutectic reaction at 1315°C ± 7°C. dtic.milresearchgate.net The maximum solubility of yttrium in chromium is less than 1 at.%, and the maximum solubility of chromium in yttrium is approximately 0.7 at.%. dtic.milresearchgate.net However, the introduction of other elements can lead to the formation of complex intermetallic phases. For example, in multicomponent alloys, yttrium can form various intermetallic phases with elements like aluminum (e.g., Y₂Al, Y₅Al₃, YAl₃, YAl) and can also participate in the formation of ternary or quaternary phases. mdpi.com Research into refractory metal alloys, including those based on chromium, explores the use of intermetallic phases like Laves phases for high-temperature reinforcement. cam.ac.uk

The addition of yttrium to chromium-based alloys is a well-established strategy for improving their performance, particularly their oxidation resistance at high temperatures. nasa.govmdpi.com Small additions of yttrium (typically <1 wt.%) to W-Cr alloys, for instance, have been shown to significantly reduce the oxidation rate. mdpi.com Yttrium's role as a "reactive element" is crucial in forming a stable, protective chromia (Cr₂O₃) scale, which prevents the degradation of the underlying alloy. iaea.org

These alloys are being developed for demanding environments, such as for the first wall of future fusion reactors. iaea.org The composition is carefully optimized to balance oxidation resistance with other desirable properties like high melting point and erosion resistance. iaea.org For example, a W-11.4Cr-0.6Y alloy has been identified as a promising candidate. iaea.org Yttrium can be added as an element or in the form of its oxide, yttria (Y₂O₃), which can then react to form beneficial compounds like YCrO₃ at high temperatures. mdpi.com The resulting microstructures often consist of a metallic matrix with dispersed oxide or intermetallic particles at the grain boundaries. mdpi.com

Evolution of Academic Inquiry and Key Research Areas

The study of chromium-yttrium compounds has evolved significantly over the decades. Early investigations focused on fundamental characterization, such as determining crystal structures and phase diagrams. iucr.orgdtic.mil The discovery of the perovskite structure of YCrO₃ and the initial structural analysis of YCrB₄ laid the groundwork for future research. kek.jpiucr.org

In recent years, research has shifted towards exploring the advanced functionalities of these materials. The identification of multiferroic behavior in YCrO₃ has opened up new avenues for its application in next-generation memory and spintronic devices. kek.jpufg.brresearchgate.net Similarly, the potential of YCrB₄ as a super-hard and thermoelectric material has spurred further investigation into its synthesis and properties. researchmap.jp

Current key research areas include:

Multiferroics: Understanding and enhancing the coupling between magnetic and ferroelectric orders in YCrO₃ and related compounds. researchgate.net

High-Temperature Alloys: Developing Cr-Y containing alloys with superior oxidation and corrosion resistance for aerospace and energy applications. iaea.orgmdpi.com

Thermoelectrics and Superhard Materials: Exploring the potential of chromium yttrium borides for energy harvesting and wear-resistant coatings. researchmap.jpresearchgate.net

Nanomaterials: Synthesizing Cr-Y compounds at the nanoscale to unlock novel properties and applications, for example, using YCrB₄ as a parent material for 2D borophene sheets. mdpi.comresearchgate.net

Computational Materials Science: Employing first-principles calculations and thermodynamic modeling to predict phase stability, electronic and magnetic properties, and to guide the design of new Cr-Y compound systems. researchgate.netdtic.milmdpi.com

This ongoing research continues to expand our understanding of the fundamental science of chromium-yttrium compounds and to unlock their potential for technological innovation.

Properties

CAS No.

115509-67-6

Molecular Formula

Cr2Y

Molecular Weight

192.898 g/mol

IUPAC Name

chromium;yttrium

InChI

InChI=1S/2Cr.Y

InChI Key

JTVAGNZBALOSBX-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Cr].[Y]

Origin of Product

United States

Synthetic Methodologies and Growth Processes for Chromium Yttrium Compounds

Wet Chemical and Solution-Based Synthesis Routes

Wet chemical methods are advantageous for producing fine, homogeneous powders at relatively low temperatures. These techniques allow for precise control over stoichiometry and particle characteristics.

The sol-gel process is a versatile method for synthesizing chromium-yttrium oxide nanoparticles and powders. This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. In a typical synthesis, metal precursors like yttrium nitrate (B79036) and chromium nitrate are dissolved in a solvent, often with a chelating agent such as citric acid or a polymer like poly acrylic acid (PAA). researchgate.netijcrt.org The resulting solution is heated to form a viscous gel, which is then dried and calcined at elevated temperatures to yield the final crystalline product. youtube.com

For instance, nanocrystalline phase-pure YCrO3 powders have been synthesized using a PAA-assisted sol-gel process at a calcination temperature as low as 600 °C. researchgate.net The PAA forms stable complexes with the Y³⁺ and Cr³⁺ cations, which helps in achieving chemical homogeneity and controlling particle size and morphology. researchgate.net The resulting particles have been observed to have a capsule-like morphology with a mean diameter of around 40 nm. researchgate.net Another study reported the formation of orthorhombic YCrO3 at 750–830 °C from an amorphous material prepared by a sol-gel technique using hydrazine. researchgate.net The specific surface area, crystallite size, and particle size are highly dependent on the heating temperature. researchgate.net

Table 1: Comparison of Sol-Gel Synthesis Parameters for YCrO₃

Chelating Agent/PolymerPrecursorsCalcination Temperature (°C)Resulting Particle SizeReference
Poly Acrylic Acid (PAA)Y³⁺ and Cr³⁺ ions600~40 nm researchgate.net
HydrazineNot specified750-830Dependent on temperature researchgate.net
Citric AcidLanthanum Nitrate, Chromium Nitrate550Not specified ijcrt.org

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to dissolve and recrystallize materials that are relatively insoluble under ordinary conditions. This technique is particularly effective for producing highly crystalline powders without the need for post-synthesis annealing. warwick.ac.ukacs.org

For the synthesis of yttrium orthochromite (YCrO3), a typical procedure involves the hydrothermal treatment of an amorphous mixed-metal hydroxide (B78521) precursor. warwick.ac.ukacs.org This precursor is prepared by co-precipitating yttrium and chromium salts (e.g., nitrates or chlorides) with a strong base like potassium hydroxide (KOH). warwick.ac.ukacs.org The resulting amorphous hydroxide is then subjected to hydrothermal conditions in an autoclave at temperatures generally above 300 °C for about 24 hours. warwick.ac.ukacs.orgresearchgate.net This process yields well-crystalline, submicrometer-sized particles of YCrO3 with an orthorhombic perovskite structure. warwick.ac.ukacs.org The reaction temperatures can range from 324 to 380 °C, with corresponding pressures of 170 to 290 bar. acs.org

Table 2: Hydrothermal Synthesis Conditions for YCrO₃

PrecursorTemperature (°C)Pressure (bar)Time (h)Resulting MaterialReference
Amorphous mixed-metal hydroxide>300Not specified~24Highly crystalline powder warwick.ac.ukacs.orgresearchgate.net
Amorphous hydroxide precipitates324-380170-29024-74Crystalline orthochromite perovskites acs.org

Co-precipitation is a straightforward and widely used method for synthesizing multicomponent oxide powders. It involves the simultaneous precipitation of two or more cations from a solution. This method is effective in achieving a high degree of homogeneity in the resulting material. For yttrium aluminum garnet (YAG), precursors have been synthesized using aluminum and yttrium nitrates with ammonium (B1175870) carbonate or ammonium hydrogen carbonate as precipitants. researchgate.net

In the context of chromium-yttrium compounds, co-precipitation is often the first step in other synthesis methods, such as hydrothermal synthesis, where a mixed-metal hydroxide is precipitated before further treatment. warwick.ac.ukacs.org The choice of precipitating agent and the control of pH are crucial parameters that influence the characteristics of the final product. researchgate.net For instance, in the synthesis of YAG powders, the use of ammonium hydrogen carbonate as a precipitant led to loosely agglomerated carbonate precursors with good dispersity and sinterability. researchgate.net

The citrate (B86180) precursor method, a variation of the sol-gel technique, utilizes citric acid as a chelating agent to form stable complexes with the metal cations in solution. rsc.orgresearchgate.net This process ensures a high degree of mixing at the atomic level, leading to the formation of homogeneous, fine-grained nanoparticles at lower calcination temperatures. researchgate.net

In the synthesis of YCrO3 nanoparticles, yttrium and chromium nitrates are dissolved in water, followed by the addition of citric acid. rsc.org The solution is then heated to evaporate the solvent and form a gel. This gel is subsequently decomposed by heating, and a final calcination step at a higher temperature yields the crystalline YCrO3 nanoparticles. rsc.org This method has been successfully used to produce monophasic and highly crystalline YCrO3 nanoparticles with an average grain size of 22 nm and a high surface area. rsc.orgresearchgate.net

The reverse micellar (or microemulsion) method is a versatile technique for the synthesis of nanoparticles with controlled size and morphology. ias.ac.innih.gov This approach utilizes a thermodynamically stable isotropic dispersion of two immiscible liquids, where one liquid is dispersed in the other in the form of micro-sized droplets. nih.gov These droplets act as nanoreactors for the synthesis of nanoparticles. nih.gov

For the preparation of YCrO3 nanoparticles, two microemulsions are typically prepared. One contains the yttrium and chromium salt precursors in the aqueous phase, and the other contains a precipitating agent. ias.ac.in When these two microemulsions are mixed, the droplets collide and coalesce, allowing the reactants to mix and form a precipitate within the nanoreactors. researchgate.net The resulting precursor is then calcined to obtain the final YCrO3 nanoparticles. ias.ac.in This method has been used to synthesize monophasic and nanocrystalline YCrO3 with an average grain size of 35 nm after heating the precursor at 800 °C. ias.ac.inias.ac.in

Solid-State Reaction and High-Temperature Fabrication

The solid-state reaction, also known as the ceramic method, is a conventional and straightforward technique for preparing polycrystalline solids from a mixture of solid starting materials. This method typically involves repeated grinding and heating of the reactants at high temperatures to ensure a complete reaction and the formation of a homogeneous product.

In the synthesis of YCrO3, stoichiometric quantities of precursor oxides, such as Y2O3 and Cr2O3, are intimately mixed by grinding. niscair.res.inmdpi.com The mixture is then subjected to a series of calcinations at high temperatures. For example, a pure YCrO3 phase has been obtained by an initial calcination at 1200 °C for 15 hours, followed by subsequent calcinations at 1300 °C and 1400 °C, each for 15 hours. researchgate.net Another study reported sintering the mixture at 900 °C for 12 hours, then at 1200 °C for 12 hours, followed by pressing the powder into pellets and final sintering at 1450 °C for 48 hours. niscair.res.in This method is suitable for producing large quantities of material and is often used to create ceramic targets for thin-film deposition. mdpi.com

Table 3: Solid-State Reaction Parameters for YCrO₃

Starting MaterialsSintering/Calcination StepsResulting PhaseReference
Y₂O₃, Cr₂O₃1. 1200°C for 15h, 2. 1300°C for 15h, 3. 1400°C for 15hPure YCrO₃ researchgate.net
Y₂O₃, Cr₂O₃, Fe₂O₃, CeO₂1. 900°C for 12h, 2. 1200°C for 12h, 3. 1450°C for 48h (pellets)Polycrystalline samples niscair.res.in

Powder Metallurgy Processes for Composites

Powder metallurgy (PM) is a versatile process used to fabricate metal matrix composites (MMCs) with tailored properties. researchgate.netbohrium.com This technique involves blending metal powders, compacting them into a desired shape, and then sintering the compacted mass at an elevated temperature below the melting point of the major constituent. For chromium-yttrium systems, PM is employed to create composites that leverage the high-temperature strength and corrosion resistance of chromium with the beneficial effects of yttrium, such as improved oxidation resistance and grain refinement.

The process typically begins with the preparation of the composite powder through methods like mechanical alloying (MA). MA is a solid-state process that uses high-energy ball milling to produce homogeneous composite powders from elemental or pre-alloyed starting materials. researchgate.net This method is effective for achieving a uniform distribution of fine reinforcing particles, such as yttrium oxide (Y₂O₃), within the chromium matrix.

Once the composite powder is prepared, it is consolidated using techniques such as cold pressing, hot pressing, or spark plasma sintering (SPS). Hot pressing, for instance, involves the simultaneous application of heat and pressure, which aids in densifying the composite and reducing porosity. rsc.org For example, a chromium-aluminum alloy target for sputtering has been successfully prepared by mixing chromium and aluminum powders and then subjecting them to vacuum hot pressing at temperatures between 900 °C and 1200 °C and pressures ranging from 5 to 100 MPa. researchgate.net This process yields a target with fine crystallites, uniform composition, and high density (over 99%). researchgate.net

The addition of yttrium or its oxide to chromium-based systems via powder metallurgy significantly enhances the material's mechanical and chemical properties. Yttrium acts as an effective oxygen-getter and can form stable oxides (Y₂O₃) and oxysulfides, which pin grain boundaries and improve the adhesion of the protective chromia (Cr₂O₃) scale that forms at high temperatures. In a study on ZrO₂-Cr-Ni composites, the addition of yttrium oxide led to a stable, fine-grained microstructure and improved mechanical properties, including increased hardness and tensile strength. mdpi.com

Below is a data table summarizing typical parameters and outcomes in the powder metallurgy of Cr-Y systems.

Composite System PM Technique Sintering/Pressing Temperature Sintering/Pressing Pressure Key Findings
Cr-Al Alloy TargetVacuum Hot Pressing900 - 1200 °C5 - 100 MPaHigh density (>99%), fine crystallite size, uniform composition. researchgate.net
ZrO₂-Cr-Ni-Y₂O₃Compaction & SinteringControlled ConditionsNot SpecifiedFormation of stable, fine-grained microstructure; increased hardness and tensile strength. mdpi.com
Cr₂O₃-AlHot Pressing1500 - 1600 °C30 MPaFormation of (Cr,Al)₂O₃ solid solution, high fracture toughness (5-7 MPa·m½) and bending strength (~500 MPa). rsc.org

Flux Growth and Solution Combustion Techniques for Single Crystal Growth

Single crystals are crucial for fundamental studies of a material's intrinsic properties. For complex oxides like those containing chromium and yttrium, flux growth and solution combustion are two effective synthesis methods.

Flux Growth is a high-temperature solution growth method where a solvent, known as a flux, is used to dissolve the constituent components. wikipedia.orgnih.gov The flux effectively lowers the melting point of the target compound, allowing crystal growth to occur at temperatures well below the material's melting point. wikipedia.org The process involves heating the mixture of reactants (e.g., Y₂O₃, Cr₂O₃) and flux (e.g., PbO, PbF₂) until a homogeneous solution is formed, followed by slow cooling. semi.ac.cn As the solution cools, it becomes supersaturated, and crystals of the desired phase, such as yttrium chromite (YCrO₃), nucleate and grow. semi.ac.cn The main advantage of this method is the ability to produce large, high-quality crystals with low defect densities. The choice of flux is critical; it must dissolve the reactants but not react with them to form unwanted phases, and it should have low viscosity and volatility at the growth temperature. wikipedia.org

Solution Combustion Synthesis (SCS) is a rapid, energy-efficient technique for producing fine, often nanocrystalline, oxide powders, which can then be used for various applications, including the growth of larger crystals or ceramics. mdpi.comacs.org The method involves an exothermic, self-sustaining redox reaction in an aqueous or other solution containing metal nitrates (oxidizers, e.g., yttrium nitrate, chromium nitrate) and a fuel (reducing agent, e.g., glycine, urea, citric acid). acs.orgsemanticscholar.org Upon heating, the solution dehydrates to form a gel, which then ignites. The combustion reaction proceeds as a rapid, smoldering wave, generating large volumes of gas that dissipate heat and limit particle agglomeration, resulting in a fine, high-purity powder. mdpi.comsemanticscholar.org Yttrium chromate (B82759) (YCrO₄) nanoparticles have been successfully synthesized using a green-mediated solution combustion method with Neem leaf extract as the reducing agent. researchgate.net This process is valued for its simplicity, speed, and ability to produce homogeneous, multi-element oxide powders. acs.org

Method Principle Typical Reactants Process Temperature Product Form Key Advantages
Flux Growth Dissolution and precipitation from a high-temperature solvent (flux). wikipedia.orgY₂O₃, Cr₂O₃, PbO/PbF₂ (flux)>1000 °CLarge single crystals semi.ac.cnHigh crystal quality, low defect density.
Solution Combustion Self-sustaining exothermic redox reaction in a solution. acs.orgY(NO₃)₃, Cr(NO₃)₃ (oxidizers); Glycine, Urea (fuel)Low initiation temp. (~260 °C for Y₂O₃) mdpi.comNanocrystalline powders researchgate.netRapid, energy-efficient, high purity, homogeneous product. mdpi.comacs.org

Microwave-Assisted Synthesis of Metal-Organic Frameworks and Related Structures

Microwave-assisted synthesis is an increasingly popular method for the rapid production of Metal-Organic Frameworks (MOFs). rsc.orgnih.gov MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. While specific chromium-yttrium MOFs are not widely reported, the principles of microwave synthesis are directly applicable to mixed-metal systems. The technique utilizes microwave irradiation to heat the solvent and reactants directly and uniformly, leading to significantly reduced reaction times compared to conventional solvothermal or hydrothermal methods. mdpi.comresearchgate.net

The key advantages of microwave heating include rapid kinetics for crystal nucleation and growth, high yields, and often the ability to produce smaller, nano-sized crystallites. rsc.orgresearchgate.net This rapid heating is due to the efficient interaction of microwaves with polar molecules in the reaction mixture, causing them to rotate and generate heat. researchgate.net

For chromium-based MOFs, such as MIL-101(Cr), microwave-assisted synthesis has been shown to reduce reaction times from several hours or days to just minutes or a few hours. mdpi.commdpi.com For instance, Cr-MIL-100 was the first MOF synthesized using microwave heating at 220°C for 4 hours, a time that was later reduced to just 1 hour with similar results. mdpi.com The synthesis of mixed-metal Cr/Fe-terephthalate MOFs using microwave heating has demonstrated that different polymorphic structures (MIL-101, MIL-88B, MIL-53) can be selectively obtained by simply varying the reaction time. acs.org This highlights the kinetic control afforded by the rapid heating method.

The general procedure involves sealing the metal precursors (e.g., chromium nitrate), the organic linker (e.g., terephthalic acid), and a solvent (often N,N-dimethylformamide, DMF) in a microwave-safe vessel and heating it in a microwave reactor for a set time and temperature. mdpi.com The resulting crystalline product is then collected by filtration, washed, and dried.

Parameter Conventional Hydrothermal Synthesis Microwave-Assisted Synthesis
Heating Mechanism Conduction/Convection (External heating)Direct dielectric heating (Internal heating) researchgate.net
Reaction Time Hours to days acs.orgMinutes to hours mdpi.comacs.org
Heating Rate SlowRapid and uniform mdpi.com
Crystal Size Typically larger (microns)Often smaller (nanometers) mdpi.com
Energy Efficiency LowerHigher

Advanced Thin Film Deposition Strategies

Influence of Substrate Materials on Growth and Material Characteristics

The deposition of thin films is a cornerstone of modern materials science, enabling the creation of materials with novel electronic, magnetic, and optical properties. In the chromium-yttrium system, thin films of compounds like YCrO₃ are of interest for their multiferroic properties. mdpi.comresearchgate.net The choice of substrate material is critical as it profoundly influences the film's crystal structure, orientation, strain, and ultimately, its physical properties.

Thin films can be grown by methods such as Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). tuwien.ac.at A prominent PVD technique for complex oxides is Pulsed Laser Deposition (PLD), where a high-power laser ablates a target material, creating a plasma plume that deposits onto a heated substrate. mdpi.comaip.org

The crystallographic match between the film and the substrate, known as epitaxial growth, is a key factor. A close lattice match promotes layer-by-layer growth, leading to single-crystal films with smooth surfaces. For example, single-crystal YCrO₃ thin films have been grown on (001)-oriented Strontium Titanate (SrTiO₃) substrates using PLD. mdpi.com The good lattice match results in excellent crystallinity and atomically smooth surfaces. mdpi.com

Epitaxial strain, induced by a lattice mismatch between the film and the substrate, can be used as a tool to tune the material's properties. By growing YCrO₃ films on a series of different perovskite substrates with varying lattice parameters, researchers have been able to impose strain levels from -1.8% (compressive) to +0.3% (tensile). aip.org This strain was shown to strongly tune the Néel temperature (the antiferromagnetic ordering temperature) of the YCrO₃ film, demonstrating a powerful method for controlling magnetic properties through substrate selection. aip.org In another study, the addition of yttrium to CoFe thin films sputtered on Si(100) substrates resulted in an amorphous crystal structure, indicating that yttrium can act as a grain refiner. nih.gov

The table below summarizes the effect of different substrates on the properties of YCrO₃ thin films.

Substrate Material Lattice Mismatch with YCrO₃ Resulting Strain Effect on Film Properties
SrTiO₃ (STO)SmallLowPromotes single-crystal, layer-by-layer growth with smooth surfaces. mdpi.comresearchgate.net
(LaAlO₃)₀.₃(Sr₂TaAlO₆)₀.₇ (LSAT)Varies with orientationCompressive/TensileAllows for strain engineering to tune magnetic properties like the Néel temperature. aip.org
NdGaO₃ (NGO)Varies with orientationCompressive/TensilePart of a series used to systematically study the effect of strain on magnetic ordering. aip.org
DyScO₃ (DSO)Varies with orientationCompressive/TensilePart of a series used to systematically study the effect of strain on magnetic ordering. aip.org
Si (100) (for CoFeY film)LargeN/A (Amorphous)Yttrium addition leads to an amorphous structure, refining grain size. nih.gov

Elemental Incorporation and Doping Mechanisms

Ion Implantation Effects (e.g., Yttrium in Chromium)

Ion implantation is a surface modification technique where ions of one element are accelerated into a solid target, thereby changing the physical, chemical, or electrical properties of the target material. bohrium.com Implanting yttrium ions into chromium or chromium-containing alloys is a well-established method for improving their high-temperature oxidation resistance. osti.govnukleonika.pl This "reactive element effect" is crucial for materials used in high-temperature environments.

The primary effect of implanted yttrium is the significant improvement in the adherence and protective quality of the Cr₂O₃ scale that forms on the alloy surface during oxidation. Several mechanisms are proposed for this effect:

Preferential Nucleation Sites: The implanted yttrium, which may form fine Y₂O₃ dispersoids near the surface, can act as preferential nucleation sites for the initial oxide scale. osti.gov This promotes the rapid formation of a continuous and fine-grained Cr₂O₃ layer.

Modification of Diffusion: Yttrium ions are believed to segregate to the oxide grain boundaries, inhibiting the outward diffusion of chromium cations, which is the primary growth mechanism for Cr₂O₃. d-nb.info This changes the scale growth mechanism to predominantly inward oxygen diffusion, which reduces growth stresses and improves scale adhesion. d-nb.info

Vacancy Sink: The large yttrium ions or their oxides at the metal-scale interface can act as sinks for vacancies that would otherwise coalesce into voids, preventing scale detachment.

Studies on Co-25wt.%Cr showed that implanting a high dose (1 x 10¹⁸ Y⁺/cm²) of yttrium led to the formation of a temporarily stable, fine-grained external Cr₂O₃ scale, whereas the unimplanted alloy formed a less-protective duplex cobalt-rich scale. osti.gov Similarly, yttrium implantation into Ni-20Cr alloys reduced oxidation rates. bohrium.com At high fluences (≥1x10¹⁶ Y⁺/cm²), the implantation was observed to turn the crystalline surface layer amorphous. bohrium.com

Beyond oxidation resistance, ion implantation can affect mechanical properties. In V-4Cr-4Ti alloys, the addition of yttrium (simulated via self-ion irradiation studies) was found to reduce irradiation-induced hardening. mdpi.com With increasing yttrium content, the average size and number density of dislocation loops decreased, although excessive yttrium could enhance hardening. mdpi.com

The table below summarizes the observed effects of yttrium ion implantation on chromium and its alloys.

Target Material Yttrium Ion Dose (ions/cm²) Observed Effects
Co-25wt.%Cr1 x 10¹⁶ - 1 x 10¹⁸Formation of a continuous, fine-grained Cr₂O₃ scale at high doses; improved oxidation resistance. osti.gov
Ni-20Cr1 x 10¹⁶ - 7.5 x 10¹⁶Formation of an amorphous surface layer; reduced oxidation rates. bohrium.com
Stainless Steels (304, 316L, 430)1 x 10¹⁵ - 5 x 10¹⁷Improved high-temperature oxidation resistance, particularly effective in ferritic steel. nukleonika.pl
V-4Cr-4Ti Alloy(Varied wt.%)Reduced irradiation hardening; decreased size and density of dislocation loops. mdpi.com
Si₃N₄ Ceramic Cutting Tool1 x 10¹⁷ - 2 x 10¹⁷Decreased cutting resistance; reduced tool wear at higher doses. nih.gov

Strategic Doping with Other Elements (e.g., Samarium, Iron, Calcium in YCrO3)

The functional properties of yttrium chromite (YCrO3), a perovskite-type oxide, can be precisely tuned through strategic doping. This process involves the intentional introduction of small amounts of other elements into the YCrO3 crystal lattice, either at the Y-site (A-site) or the Cr-site (B-site). This substitution modifies the material's structural, electrical, and magnetic characteristics. Common dopants for YCrO3 include rare-earth elements like samarium (Sm), transition metals such as iron (Fe), and alkaline earth metals like calcium (Ca).

Samarium (Sm) Doping: Samarium is typically introduced to substitute yttrium at the A-site of the perovskite structure. The synthesis of Sm-doped YCrO3, as well as Sm and Fe co-doped variants (Y1-xSmxCr1-yFeyO3), can be achieved through methods like the sol-gel technique. bohrium.comresearchgate.net This method involves dissolving nitrate salts of the constituent ions (Y³⁺, Sm³⁺, Cr³⁺, and Fe³⁺) in a solution, followed by a gelation and auto-ignition process to form the desired nanoparticles. bohrium.comresearchgate.net The introduction of samarium influences the material's dielectric and magnetic properties.

Iron (Fe) Doping: Iron is a common B-site dopant, substituting chromium in the YCrO3 lattice to form compounds like YCr1-xFexO3. These materials are often prepared via high-temperature solid-state reaction methods. researchgate.netniscair.res.insciprofiles.com This process involves mixing stoichiometric quantities of precursor oxides (Y2O3, Cr2O3, Fe2O3), followed by repeated grinding and sintering at high temperatures (e.g., 900°C to 1200°C) to achieve a phase-pure polycrystalline ceramic. niscair.res.insciprofiles.com Iron doping is primarily used to alter the magnetic interactions within the material. niscair.res.insciprofiles.com

Calcium (Ca) Doping: Calcium is typically used as an A-site dopant, substituting for yttrium. The substitution of divalent Ca²⁺ for trivalent Y³⁺ introduces charge imbalances that significantly affect the material's electrical conductivity. researchgate.netresearchgate.net Synthesis of Ca-doped YCrO3 can also be performed using solid-state reaction routes. researchgate.net Furthermore, to optimize properties for specific applications like solid oxide fuel cell (SOFC) interconnects, Ca-doped yttrium chromite may be additionally doped at the B-site with various transition metals, including cobalt, copper, nickel, iron, and manganese. researchgate.net

Role of Dopants in Microstructure and Functional Properties

Doping significantly impacts the microstructure and, consequently, the functional properties of YCrO3. These modifications are crucial for tailoring the material for specific technological applications.

Microstructure: X-ray diffraction (XRD) studies reveal that doping with elements like iron and nickel at the B-site does not alter the fundamental orthorhombic crystal structure (space group Pnma) of YCrO3. researchgate.netniscair.res.insciprofiles.com However, it can induce lattice disorder, which is observable as a broadening of certain Raman modes. researchgate.netsciprofiles.com In the case of Sm-Fe co-doping, the resulting nanoparticles are highly crystalline, with average crystallite sizes reported to be in the range of 31 to 35 nm. bohrium.com The introduction of dopants can also affect the material's density and grain size. For instance, co-doping with Sm and Fe has been shown to increase the sample density. bohrium.com

Functional Properties: The introduction of dopants has profound effects on the electrical and magnetic properties of yttrium chromite.

Electrical Properties: Calcium doping at the Y-site is known to increase the DC conductivity and lower the activation energy for conduction. researchgate.net This enhancement is a key reason for investigating Ca-doped yttrium chromites for SOFC interconnects. researchgate.net Conversely, co-doping with samarium and iron has been observed to increase the DC resistivity of YCrO3. bohrium.com Studies on Sm-doped YCrO3 nanoparticles have shown that with an increase in Sm content, the dielectric permittivity and conductivity values rise.

Ferroelectric Properties: Doping can induce or enhance ferroelectric-like behaviors. For example, a broad peak in the dielectric constant versus temperature curve around 450 K in Sm-Fe co-doped YCrO3 suggests relaxor ferroelectric behavior. bohrium.com A similar relaxor-like ferroelectric characteristic is also observed in Sm-doped YCrO3 nanoparticles.

The table below summarizes the observed effects of different dopants on the properties of YCrO3.

DopantSiteEffect on Crystal StructureEffect on Electrical PropertiesEffect on Magnetic PropertiesReference
Iron (Fe)Cr-site (B-site)No change to orthorhombic structure; induces lattice disorder.-Increases Néel temperature (T_N); enhances antiferromagnetism; decreases magnetization. researchgate.netniscair.res.insciprofiles.com
Samarium (Sm)Y-site (A-site)-Increases dielectric permittivity and conductivity.Increases magnetization; induces relaxor-like ferroelectric behavior. bohrium.comresearchgate.net
Calcium (Ca)Y-site (A-site)-Increases DC conductivity; reduces activation energy for conduction.- researchgate.netresearchgate.net
Sm & Fe (co-doping)Y-site & Cr-siteHighly crystalline; increases sample density.Increases DC resistivity.Induces relaxor ferroelectric behavior. bohrium.com

Crystallographic Structure and Phase Behavior Analysis

Determination and Refinement of Crystal Structures

The crystal structures of chromium-yttrium compounds have been extensively studied using techniques such as X-ray diffraction, leading to detailed characterization of their atomic arrangements.

Orthorhombic Perovskite Structures (e.g., YCrO₃, Pnma/Pbnm space group)

Yttrium chromite (YCrO₃) is a well-studied compound that crystallizes in a distorted orthorhombic perovskite structure. dtic.milyoutube.com This structure is described by the space group Pnma (No. 62) or its non-standard setting Pbnm. researchgate.netCurrent time information in Birmingham, GB. The lattice parameters for YCrO₃ have been reported with slight variations depending on the synthesis method, but are generally in agreement. For instance, one study reported lattice parameters of a = 5.25 Å, b = 5.54 Å, and c = 7.55 Å. wikipedia.org Another study found a = 5.5181(4) Å, b = 7.5293(5) Å, and c = 5.2389(4) Å. dtu.dk

In this structure, the chromium (Cr³⁺) ions are located at the center of octahedra formed by six oxygen (O²⁻) atoms. dtic.mil These CrO₆ octahedra are corner-sharing. wikipedia.org The yttrium (Y³⁺) ions are situated in the voids between these octahedra, bonded to eight oxygen atoms. wikipedia.org The distortion from an ideal cubic perovskite structure is evident from the tilting of the CrO₆ octahedra, with corner-sharing tilt angles in the range of 34-35°. wikipedia.org This tilting leads to different Cr-O-Cr bond angles, deviating from the ideal 180°. dtic.mil

Crystallographic Data for YCrO₃
ParameterValueSource
Crystal SystemOrthorhombic dtic.milwikipedia.org
Space GroupPnma (No. 62) / Pbnm researchgate.netwikipedia.org
Lattice Parameters (a, b, c)a = 5.25 Å, b = 5.54 Å, c = 7.55 Å wikipedia.org
Cr³⁺ Coordination6-coordinate (octahedral) dtic.milwikipedia.org
Y³⁺ Coordination8-coordinate wikipedia.org

Orthorhombic and Other Polymorphic Structures (e.g., YCrB₄, Pbam space group)

Yttrium chromium tetraboride (YCrB₄) is another compound that exhibits an orthorhombic crystal structure. mdpi.comdtic.mil Its structure has been refined using single-crystal X-ray diffraction data and is described by the space group Pbam (No. 55). mdpi.comdtic.mil The reported lattice parameters are a = 5.9425 (2) Å, b = 11.4831 (4) Å, and c = 3.4643 (1) Å. mdpi.comdtic.mil

In the YCrB₄ structure, the yttrium and chromium atoms are located at the Wyckoff 4h sites, while the boron atoms occupy the 4g sites. mdpi.comdtic.mil This structure is derived from the AlB₂-type structure and features a network of five- and seven-membered boron rings. dtic.mil The Cr and Y atoms are situated at the centers of pentagonal CrB₁₀ and heptagonal YB₁₄ prisms, respectively. dtic.mil

Crystallographic Data for YCrB₄
ParameterValueSource
Crystal SystemOrthorhombic mdpi.comdtic.mil
Space GroupPbam (No. 55) mdpi.comdtic.mil
Lattice Parameters (a, b, c)a = 5.9425 (2) Å, b = 11.4831 (4) Å, c = 3.4643 (1) Å mdpi.comdtic.mil
Y Atom PositionWyckoff 4h mdpi.comdtic.mil
Cr Atom PositionWyckoff 4h mdpi.comdtic.mil
B Atom PositionWyckoff 4g mdpi.comdtic.mil

Analysis of Intermetallic Phase Structures

An analysis of the binary chromium-yttrium phase diagram reveals a notable absence of stable intermetallic compounds. mdpi.com The system is characterized by very low mutual solid solubility, with the maximum solubility of chromium in yttrium being less than 1 atomic percent. mdpi.com Similarly, the solubility of yttrium in chromium is also extremely limited. mdpi.com Thermodynamic modeling of the Cr-Y system has been based on this experimental evidence of limited miscibility. mdpi.com This suggests that the formation of distinct intermetallic phases with well-defined crystal structures is not a feature of the binary Cr-Y system under normal conditions.

Structural Integrity in Doped Systems

The structural integrity of yttrium chromite (YCrO₃) has been investigated through doping with various elements at both the Y and Cr sites. Generally, the orthorhombic perovskite structure with the Pnma space group is maintained upon doping, indicating a high degree of structural stability.

Doping with iron (Fe) or nickel (Ni) at the Cr site in YCr₁₋ₓMₓO₃ (M = Fe, Ni) does not alter the orthorhombic Pnma crystal structure. youtube.com Similarly, studies on Ce/Fe doped YCrO₃ also show that the orthorhombic structure with the Pnma space group is retained. researchgate.net Aluminum (Al) substitution for Cr in YCr₁₋ₓAlₓO₃ results in a decrease in the cell volume of the orthorhombic structure, but the fundamental crystal symmetry remains unchanged.

When strontium (Sr) is substituted for yttrium in Y₁₋ₓSrₓCrO₃, the orthorhombic structure with the Pbnm space group is preserved. Current time information in Birmingham, GB. However, this doping can lead to a decrease in the unit cell volume, which is attributed to the charge compensation mechanism involving the oxidation of Cr³⁺ to Cr⁴⁺.

Effect of Doping on YCrO₃ Crystal Structure
DopantSubstitution SiteResulting StructureKey ObservationSource
Fe/NiCrOrthorhombic (Pnma)Structure retained, changes in lattice parameters youtube.com
CeYOrthorhombic (Pnma)Structure retained researchgate.net
AlCrOrthorhombicCell volume decreases, structure retained
SrYOrthorhombic (Pbnm)Structure retained, potential decrease in cell volume Current time information in Birmingham, GB.

Polymorphism and Structural Phase Transitions

The chromium-yttrium compounds can undergo structural changes in response to external stimuli such as pressure.

Pressure-Induced Crystalline-Crystalline Transitions

High-pressure studies on nanocrystalline YCrO₃ have shown that up to 10 GPa, there is no structural phase transition. However, anomalies in the unit cell parameters were observed at approximately 4.3 GPa, suggesting a subtle structural response to the applied pressure. This indicates a high stability of the orthorhombic perovskite phase under compression. In contrast, a related compound, zircon-type YCrO₄, undergoes a pressure-induced structural phase transition to a scheelite-type structure at 6.0 GPa and 450 °C. wikipedia.org

Temperature-Dependent Phase Transformations

The phase behavior of chromium-yttrium compounds, particularly in the Cr-Y-O system, is highly dependent on temperature and oxygen partial pressure. The ternary solid oxide YCrO₃ is a significant phase within this system, known for its intriguing physical and chemical properties. dtu.dk Thermodynamic modeling and experimental studies have been conducted to understand its stability and phase transformations at elevated temperatures.

For instance, studies on the decomposition of YCrO₃ have been carried out in the temperature range of 1385–1470 K. dtu.dk The phase transition behavior is critical for high-temperature applications where structural stability is paramount. In related yttrium-containing compounds, such as yttrium tantalate (YTaO₄), a well-defined, temperature-driven phase transition occurs from a monoclinic phase to a tetragonal phase at approximately 1426 °C. harvard.edu This transformation is understood to be driven by the softening of transverse acoustic modes. harvard.edu Similarly, pure chromium undergoes a phase transition from an antiferromagnetic to a paramagnetic state at the Néel point (38.85 °C), which involves a change in the crystal lattice structure. researchgate.net The thermal stability and decomposition conditions of compounds like YCrO₃ are predictable through calculated phase diagrams, which are essential for their application in devices such as high-temperature electrodes. dtu.dk

Table 1: Reported Temperature Ranges for Phase Studies in Yttrium-Containing Compounds

Compound System Temperature Range (K) Type of Study Reference
YCrO₃ 1385–1470 EMF Measurement for Decomposition dtu.dk
YCrO₃ 1182–1386 EMF Measurement for Gibbs Energy dtu.dk
YTaO₄ ~1700 (1426 °C) Phase Transition (Monoclinic to Tetragonal) harvard.edu
Chromium (Pure) 312 (38.85 °C) Magnetic Phase Transition (Néel Point) researchgate.net

Microstructure, Nanostructure, and Morphological Characterization

Grain Size Distribution and Crystallite Features

The grain size and crystallite features of materials containing chromium and yttrium are significantly influenced by processing methods and the presence of dopants. Yttrium, in particular, has been shown to play a crucial role in controlling grain growth. In grain-oriented Fe-3%Si steel, the segregation of yttrium to grain boundaries can effectively reduce the grain boundary energy, thereby decreasing the driving force for normal grain growth and enabling abnormal grain growth (AGG) or secondary recrystallization. researchgate.net This pinning effect helps in refining both primary and secondary grains. researchgate.net

In ceramic systems like yttria-doped zirconia, a refined grain size is essential for retaining the desirable tetragonal phase at room temperature. researchgate.net Studies have shown that the tetragonal-to-monoclinic phase transformation temperature varies linearly with the inverse of the crystallite or grain size. researchgate.net For instance, in yttria-stabilized zirconia, an area-weighted average grain size of 2.5 μm has been observed. cmu.edu The grain structure in yttria is typically equiaxed, which is attributed to the relatively isotropic nature of its grain boundary energy distribution. cmu.edu

Table 2: Examples of Grain and Crystallite Sizes in Yttrium-Containing Materials

Material System Processing/Condition Average Grain/Crystallite Size Reference
Yttria-Stabilized Zirconia Sintered 2.5 μm cmu.edu
1.0 mol% Yttria-Doped Zirconia Sintered Ceramic 100 nm (Critical size for phase retention) researchgate.net
1.5 mol% Yttria-Doped Zirconia Nanoparticles 71 nm (Critical size for phase retention) researchgate.net
Chromium-doped Yttrium Aluminum Garnet (YAG:Cr) Annealed at high temp. > 50 nm researchgate.net

Agglomeration and Particle Morphology

The synthesis of chromium-yttrium compounds often results in powders where primary particles form larger structures through agglomeration. This behavior is common in nano-sized powders due to interparticle forces like van der Waals and electrostatic interactions. researchgate.net In the synthesis of chromium-doped yttrium aluminum garnet (YAG:Cr), particles may initially be spherical, but agglomeration can occur at higher annealing temperatures, leading to the formation of hierarchical nanostructures. researchgate.net

Agglomeration significantly impacts the properties of the final material. In ceramic processing, the presence of agglomerates can limit the attainable green density, impede sintering kinetics, and interfere with the development of a uniform microstructure. researchgate.net The morphology of agglomerates can range from more or less spherical to irregular forms, depending on the formation mechanism. nih.govjeeng.net For example, in suspension agglomeration, smaller primary crystals can lead to denser, more spherical agglomerates, while larger crystals may form smaller, less dense, and irregularly shaped agglomerates. nih.gov The structure of these agglomerates can be further modified by processes like sintering, which can transform physically-bonded agglomerates into chemically- or sinter-bonded aggregates. nih.gov

Grain Boundary Structure and Segregation Phenomena

Yttrium has been observed to segregate to grain boundaries in various systems. In Fe-Si steel, yttrium segregation efficiently reduces the grain boundary energy, which inhibits normal grain growth. researchgate.net In yttria-doped alumina (B75360), yttrium GB concentration has been found to increase with grain size until a saturation level is reached, after which precipitation of yttrium-containing phases like yttrium aluminum garnet can occur at triple points. scispace.com This segregation has a strengthening effect and can modify deformation mechanisms. scispace.com

Similarly, chromium segregation is a known phenomenon in many alloys. In Ni-Fe-Cr alloys, chromium tends to segregate at high-angle grain boundaries, a process driven by the angular misorientation between grains. researchgate.net This segregation can impact properties like corrosion resistance. The presence of segregated elements can alter the grain boundary structure by influencing atomic bonds and vacancy concentrations, thereby affecting a wide range of material properties including cohesion, mobility, and fracture. copernicus.org

Defect Chemistry and Stoichiometric Deviations

Influence of Oxygen Non-Stoichiometry

Non-stoichiometric defects arise when the ratio of cations to anions in a compound deviates from that predicted by its ideal chemical formula. collegedunia.com This is particularly common in compounds containing transition metals, like chromium, which can exhibit variable oxidation states. collegedunia.comunacademy.com The resulting deviation from stoichiometry leads to the formation of lattice defects, such as anionic or cationic vacancies. collegedunia.com

In the context of chromium-yttrium oxides, oxygen non-stoichiometry plays a crucial role. Metal-deficient oxides can form where some cations are missing from their lattice sites; to maintain electrical neutrality, other remaining cations increase their valency. byjus.com A classic example is FeO, which is often found with a composition like Fe₀.₉₅O, where the charge balance is maintained by the presence of Fe³⁺ ions alongside Fe²⁺ ions. byjus.com

Conversely, metal-excess defects can occur due to either anionic vacancies or the presence of extra cations in interstitial sites. unacademy.comunacademy.com When an oxide like ZnO is heated, it can lose oxygen, creating an excess of Zn²⁺ ions and free electrons, resulting in the formula Zn₁₊ₓO. unacademy.com These non-stoichiometric defects are directly linked to the material's electronic properties, with metal-excess compounds often being n-type semiconductors and metal-deficient compounds being p-type conductors. ias.ac.in For complex oxides containing yttrium, such as the high-temperature superconductor YBa₂Cu₃O₇₋ₓ, the oxygen stoichiometry (the value of 'x') is a critical parameter that dictates its superconducting properties. unacademy.com

Investigation of Interstitial Oxygen and Vacancy Defectsopenaccessjournals.com

The investigation of point defects, specifically interstitial oxygen and vacancies, in the chromium-yttrium (Cr-Y) system is fundamental to understanding the material's structural stability, diffusion kinetics, and performance in high-temperature environments. These crystallographic defects, which are interruptions in the regular atomic arrangement, critically influence the alloy's mechanical and chemical properties. wikipedia.orgresearchgate.net Research in this area often focuses on how yttrium, as an alloying element, modifies the defect chemistry of chromium, particularly in the context of oxidation resistance.

Detailed analysis, often combining experimental techniques with density functional theory (DFT) calculations, reveals the significant roles these defects play. The presence of yttrium has been noted to impede the diffusion of chromium, thereby reducing the formation of chromium vacancy defects, which are known to compromise the integrity of protective oxide layers. aps.org The formation energies and concentrations of these defects are closely linked to thermodynamic conditions such as temperature and oxygen partial pressure. aps.org

Research Findings on Defect Mechanisms:

Studies on chromium oxides, which are relevant to the surface behavior of Cr-Y alloys, show that both chromium vacancies (VCr) and oxygen interstitials (Oi) can act as charge-compensating defects. nih.gov The dominant defect type is highly dependent on the surrounding conditions. aps.org

Chromium Vacancies (VCr): These defects are lattice sites where a chromium atom is missing. researchgate.net In chromium-rich environments or alloys exposed to high oxygen partial pressures, the formation of chromium vacancies can become favorable to maintain charge neutrality, especially during oxidation. aps.org Their presence is critical as they can act as pathways for diffusion, potentially accelerating material degradation. aps.org

Interstitial Oxygen (Oi): This defect occurs when an oxygen atom occupies a site in the crystal lattice that is not a regular lattice point. The accommodation of excess oxygen as interstitials is a known phenomenon in chromium-based systems. nih.gov At lower concentrations of other defects, oxygen interstitials can contribute significantly to charge compensation and induce localized lattice strain. nih.gov

Yttrium Vacancies (VY): While less studied within the Cr-Y alloy, first-principles simulations on pure yttrium provide insight into the energetics of its native defects. The formation energy for a single vacancy in hexagonal close-packed (hcp) yttrium is relatively high, suggesting a certain resistance to their spontaneous formation.

The interplay between these defects is crucial. For instance, the addition of yttrium can suppress the formation of chromium vacancies, which enhances the stability and protective qualities of oxide scales that form on the alloy surface. aps.org

The following interactive table summarizes the characteristics of these primary point defects.

Table 1: Summary of Point Defect Characteristics in the Cr-Y System

Defect TypeDescriptionTypical Formation ConditionsPrimary Effect
Chromium Vacancy (VCr) A chromium atom is missing from its lattice site.High oxygen partial pressure; Low temperatures. aps.orgActs as a charge compensator; Mediates outward diffusion of cations. aps.org
Interstitial Oxygen (Oi) An oxygen atom occupies a non-lattice site.Low oxygen partial pressure; High temperatures. aps.orgCharge compensation; Induces local lattice strain. nih.gov
Yttrium Vacancy (VY) An yttrium atom is missing from its lattice site.High energy input (e.g., irradiation, high temperature).Affects self-diffusion and mass transfer within the alloy.

Energetic calculations provide quantitative data on the stability and mobility of these defects. While data for the specific Cr-Y intermetallic compound is sparse, values from the constituent elements offer a baseline for understanding their behavior.

Table 2: Calculated Defect Energetics in Pure Yttrium

ParameterValue (eV)DescriptionSource
Vacancy Formation Energy ~1.8 eVThe energy required to create a single vacancy in the yttrium lattice.
Vacancy Migration Barrier ~0.65 eVThe energy barrier for a vacancy to jump between adjacent lattice sites.
Divacancy Binding Energy ~0.2 eVThe energy gained by bringing two single vacancies together to form a pair.
Interstitial Migration Barrier ~0.4 eVThe energy barrier for an interstitial yttrium atom to move through the lattice.

Electronic Structure and Conduction Mechanisms

Theoretical Approaches to Electronic Structure Elucidation

To accurately model the electronic properties of YCrO₃, a correlated electron system, researchers employ sophisticated theoretical frameworks that go beyond simple approximations.

First-principles calculations based on Density Functional Theory (DFT) are a primary tool for investigating the structural and electronic properties of YCrO₃. aps.orgarxiv.org These calculations have been instrumental in determining the material's ground state and energetics. aps.org Studies have utilized various DFT approaches, including the Generalized Gradient Approximation (GGA) with different functionals like Perdew-Burke-Ernzerhof (PBE) and the Strongly Constrained and Appropriately Normed (SCAN) meta-GGA. researchgate.netaps.org

Methodologically, calculations often employ pseudopotentials and a plane-wave basis or the full-potential linearized augmented plane wave (FPLAPW) method. researchgate.netaps.orgarxiv.org DFT studies have successfully predicted that the G-type antiferromagnetic (AFM) ordering is the most stable magnetic structure for YCrO₃. researchgate.net Furthermore, these calculations have established that a noncentrosymmetric monoclinic structure is energetically more favorable than the orthorhombic structure, which supports the biferroic nature of the compound. aps.orgarxiv.orgresearchgate.net

The Hubbard model is an essential theoretical tool for describing materials with strongly correlated electrons, such as the transition-metal oxides. arxiv.orgwikipedia.org Standard DFT approximations can fail to accurately predict the properties of these systems, particularly their insulating nature. materialsproject.org The model introduces a parameter, U, which accounts for the on-site Coulomb repulsion between electrons, a critical factor for the localized d-electrons of the Chromium ion. wikipedia.org

In the context of YCrO₃, the Hubbard model is applied as an adjustment to DFT calculations, a method known as DFT+U or GGA+U. arxiv.orgarxiv.org The inclusion of the Hubbard U parameter is crucial for correcting the underestimation of the electronic band gap that is typical of standard DFT calculations. researchgate.netmaterialsproject.org For instance, one study reported that introducing a Hubbard U value increased the calculated band gap of YCrO₃ from 1.43 eV to a more realistic 1.64 eV. researchgate.net The value of U is chosen to better reflect experimental results, with a typical effective U (U_eff) of 4 eV used for the Cr 3d states in YCrO₃. arxiv.org This approach emphasizes the significant contribution of electron correlation effects in this system. arxiv.orgresearchgate.net

Orbital Hybridization and Electronic States

The electronic states in YCrO₃ are largely defined by the interaction and mixing of atomic orbitals from its constituent elements, particularly chromium and oxygen.

The electronic structure near the Fermi level in YCrO₃ is dominated by the hybridization of Chromium 3d and Oxygen 2p orbitals. researchgate.netarxiv.orgresearchgate.net Partial density of states (PDOS) analysis from DFT calculations reveals the specific contributions of these orbitals. arxiv.org In the paramagnetic state, Cr 3d orbitals are the primary contributors to the density of states at the Fermi level, while the O 2p orbitals are mainly located at lower energy levels, between -8 and -3 eV. arxiv.org

In the more stable antiferromagnetic state, a strong hybridization occurs between the up-spin Cr 3d states and the O 2p states. arxiv.org This interaction is fundamental to the material's electronic and magnetic properties. nthu.edu.tw The yttrium electrons, specifically from the 4d and 5s orbitals, have a smaller, but present, intermixing with the O 2p states. kek.jpmit.eduaps.org

The geometric arrangement of atoms significantly impacts the electronic orbitals. In YCrO₃, the CrO₆ octahedra that form the perovskite structure are not perfect, and their distortions play a key role in lifting the degeneracy of the electronic orbitals. arxiv.orgpsu.edu Both bond lengths and the Cr-O-Cr bond angles are critical factors that influence the orbital contributions from Cr-3d and O-2p electrons and affect the degeneracy of these orbitals. researchgate.netarxiv.orgresearchgate.net

Distortions such as the Jahn-Teller effect can lift the degeneracy of e_g orbitals through variations in bond lengths. arxiv.org Similarly, the degeneracy of t_2g orbitals can be removed by the shearing of bond angles within the octahedra. arxiv.org The Cr-O-Cr bond angle, in particular, has a sensitive influence on the super-exchange interactions that govern the magnetic ordering. arxiv.org The sensitivity is so great that minor variations in the Cr-O-Cr angle can lead to substantial changes in the material's magnetic interactions. aps.org

Electronic Band Structure Characterization

The electronic band structure of YCrO₃ confirms its status as an insulator. researchgate.net While calculations for the high-symmetry cubic phase show a significant density of states at the Fermi level, suggesting metallic behavior, this phase is unstable. arxiv.org

In the stable G-type antiferromagnetic ground state, a gap opens at the Fermi level, leading to insulating behavior. researchgate.netarxiv.org The size of this band gap is a key parameter, though its precise value can vary depending on the computational method used.

DFT calculations using the GGA approximation yield a band gap of approximately 1.43 eV. researchgate.net

The inclusion of the Hubbard U parameter (GGA+U) increases this calculated gap to 1.64 eV. researchgate.net

Other theoretical studies have reported direct band gaps in the range of 1.90 eV to 2.61 eV. researchgate.net

The states at the edges of this band gap are well-characterized. The top of the valence band is primarily composed of occupied Cr t₂g orbitals hybridized with O 2p states. The bottom of the conduction band (the LUMO) is mainly formed by unoccupied Cr d-orbitals. arxiv.org

Table of Calculated Band Gaps for YCrO₃

The following table summarizes theoretical band gap values for Yttrium Chromite (YCrO₃) obtained through different computational approaches.

Computational MethodCalculated Band Gap (eV)Source
DFT (GGA)1.43 researchgate.net
DFT (GGA+U)1.64 researchgate.net
DFT (FPLAPW)1.90 researchgate.net
DFT (FPLAPW)2.61 researchgate.net

Band Gap Determination and Modulation

The optical band gap of Yttrium Chromite (YCrO3) is a critical parameter influencing its electronic properties. In its bulk form, YCrO3 is characterized as a p-type semiconductor with a wide energy bandgap. researchgate.net The charge transfer transition from the 2p valence band of oxygen atoms to the 3d conduction band of Cr3+ ions is a key factor in determining this band gap. ufg.br

Doping has been shown to be an effective method for modulating the band gap of YCrO3. For instance, doping with erbium (Er) has been observed to decrease the band gap as the doping concentration increases. researchgate.net Similarly, doping with Neodymium (Nd) also results in a reduction of the optical band gap. sci-hub.se The decrease in the band gap is often associated with the creation of localized tail states within the optical energy bandgap due to disorder or defect levels introduced by the dopant. sci-hub.se In contrast, doping with manganese (Mn) has been reported to increase the optical band gap of YCrO3 nanoparticles with increasing dopant concentration. researchgate.net

The following table summarizes the effect of different dopants on the band gap of YCrO3:

Table 1: Effect of Doping on the Band Gap of YCrO3
DopantEffect on Band GapReference
Erbium (Er)Decreases with increasing concentration researchgate.net
Neodymium (Nd)Decreases with increasing concentration sci-hub.se
Manganese (Mn)Increases with increasing concentration researchgate.net

Investigation of Charge Transfer and Redistribution Processes

Charge transfer and redistribution phenomena are fundamental to understanding the electronic behavior of YCrO3. Shifts in the binding energies of Y 3d5/2 and Cr 2p3/2, as observed through high-resolution X-ray photoelectron spectroscopy, suggest a redistribution or charge transfer between the yttrium and chromium ions within the YCrO3 structure. researchgate.net This charge redistribution is a thermally activated process. researchgate.net

In heterostructures such as YCrO3/CaMnO3 superlattices, a significant amount of electron transfer is expected from Cr3+ to Mn4+ due to the large difference in their Fermi energies. aip.org This interfacial charge transfer can lead to interesting magnetotransport properties. aip.org The introduction of impurity ions, such as Pb2+ and Pb4+ in the Y3+ sites of YCrO3, can also induce charge transfer, leading to the formation of Cr2+ ions and subsequent local deformations in the crystal structure. arxiv.org

Electronic Transport Properties

AC and DC Conductivity Mechanisms

The electrical conductivity of YCrO3 exhibits distinct behaviors under direct current (DC) and alternating current (AC) conditions, which are highly dependent on temperature. The DC conductivity in YCrO3 is generally governed by a thermally activated process and can often be described by the Arrhenius law. researchgate.net In many cases, the DC conduction mechanism is attributed to the hopping of small polarons. researchgate.netias.ac.in

The AC conductivity, on the other hand, often follows a power-law dependence on frequency. researchgate.net At different temperature regimes, various AC conduction mechanisms have been identified. For instance, in YCrO3 ceramics, the overlapping large polaron tunneling (OLPT) mechanism is suggested to be dominant below 300 K, while the correlated barrier hopping (CBH) model explains the behavior at higher temperatures. researchgate.net

A sudden increase in electrical conductivity has been observed at approximately 473 K, which is associated with the grain size and morphology of the crystallites. researchgate.net The DC conductivity of YCrO3 generally increases with temperature, indicating a semiconducting nature. researchgate.net

Charge Transport Models (e.g., Correlated Barrier Hopping, CBH)

The Correlated Barrier Hopping (CBH) model is frequently employed to explain the AC conductivity in YCrO3 and its doped variants. researchgate.netresearchgate.netresearchgate.netias.ac.in This model is particularly suitable for explaining the conduction process where charge carriers hop between localized states over a potential barrier. The temperature dependence of the power factor in the AC conductivity can indicate the applicability of the CBH model. researchgate.net For example, in Sm and Fe co-doped YCrO3, the AC conductivity below 425 ± 5 K is well-described by the CBH model. researchgate.net

In addition to the CBH model, other models such as the non-overlapping small polaron tunneling (NSPT) model and the adiabatic small polaron hopping model have been used to describe the charge transport in different temperature regions or for different compositions. researchgate.netias.ac.in The choice of the appropriate model depends on the specific material composition and the temperature range of the investigation.

The following table provides a summary of the charge transport models applied to YCrO3:

Table 2: Charge Transport Models in YCrO3
ModelDescriptionApplicabilityReference
Correlated Barrier Hopping (CBH)Charge carriers hop between localized states over a potential barrier.AC conductivity in various temperature ranges. researchgate.netresearchgate.netresearchgate.netias.ac.in
Adiabatic Small Polaron HoppingThermally activated hopping of small polarons.DC conductivity. ias.ac.in
Overlapping Large Polaron Tunneling (OLPT)Tunneling of large polarons between overlapping sites.AC conductivity at low temperatures (below 300 K). researchgate.net
Non-Overlapping Small Polaron Tunneling (NSPT)Tunneling of small polarons between non-overlapping sites.AC conductivity at higher temperatures (above 425 ± 5 K). researchgate.net

Impact of Doping and Microstructure on Conduction

Doping and microstructure have a profound influence on the electrical conduction of YCrO3. Doping with elements such as Samarium (Sm) and Iron (Fe) can increase the DC resistivity of YCrO3. researchgate.net In contrast, doping with Neodymium (Nd) has been shown to enhance conductivity and decrease the DC activation energy with increasing dopant concentration. researchgate.net The substitution of Y3+ with divalent metal ions like Mg, Ca, Sr, and Ba has also been investigated to modify the electrical properties. grafiati.com

The microstructure, including grain size, morphology, and pore volume fraction, plays a crucial role in the bulk conductivity of YCrO3. researchgate.netresearchgate.net For instance, the electrical conductivity of porous YCrO3 ceramics can be higher than that of high-density ceramics at temperatures below 400°C, while at temperatures above 800°C, the conductivity values approach those of high-density materials. researchgate.net The presence of grain boundaries also contributes to the relaxation processes observed in the material. researchgate.net Synthesis methods that influence the crystallite size, such as precipitation with gaseous ammonia (B1221849) followed by thermal treatment, can result in different electrical properties compared to methods like combustion synthesis. researchgate.net

Chemical Compounds Mentioned

Compound NameChemical Formula
Yttrium ChromiteYCrO3
ErbiumEr
NeodymiumNd
ManganeseMn
Calcium ManganiteCaMnO3
LeadPb
SamariumSm
IronFe
MagnesiumMg
CalciumCa
StrontiumSr
BariumBa

Magnetic Properties and Magnetoelectric Coupling

Spin Ordering Phenomena

The arrangement of magnetic moments (spins) in chromium-yttrium compounds gives rise to distinct magnetic behaviors, which are highly dependent on factors like temperature, crystal structure, and material form (bulk vs. nanoparticle).

Yttrium chromite (YCrO₃) is fundamentally an antiferromagnetic (AFM) material. aps.org First-principles calculations have determined that the G-type antiferromagnetic structure is the most stable for YCrO₃. aip.orgarxiv.org In this configuration, each magnetic Cr³⁺ ion is surrounded by six nearest-neighbor Cr³⁺ ions with oppositely oriented spins. Neutron diffraction studies have confirmed a G-type AFM structure with a propagation vector k = (1 1 0) and Cr³⁺ spin directions aligned along the crystallographic c-axis below the magnetic ordering temperature. aps.org

However, the ordering is not perfectly antiferromagnetic. A slight canting of the Cr³⁺ spins, resulting from the Dzyaloshinskii-Moriya interaction, leads to a net magnetic moment, a phenomenon known as canted antiferromagnetism (CAFM). tandfonline.comaip.org This weak ferromagnetism is superimposed on the dominant G-type AFM order. tandfonline.comaip.org The spin configuration in the relaxed state can be described as Γ₄ (Gₐ, Aᵦ, F꜀), which signifies a primary G-type AFM ordering along the a-axis, with a weak ferromagnetic moment along the c-axis. tandfonline.com The local magnetic moment at the Cr site is consistently found to be close to 3 µB, which aligns with the theoretical value for a Cr³⁺ ion in a high spin state. aip.orgarxiv.orgaip.org

While bulk YCrO₃ is characterized by weak ferromagnetism due to spin canting, more pronounced ferromagnetic characteristics emerge when the material is synthesized in nanoparticle form. aps.orgresearchgate.net Studies on YCrO₃ nanoparticles have confirmed their multiferroic nature through the observation of both wedge-shaped ferromagnetic hysteresis loops and room-temperature ferroelectricity. ias.ac.in

In some cases, doping can further influence the magnetic ordering. For instance, in aluminum-doped YCrO₃, calculations suggest that a ferromagnetic structure can become more stable than the antiferromagnetic one, leading to a transition from paramagnetic to ferromagnetic behavior. researchgate.net Separately, silver nanoparticles co-doped with yttrium and chromium have also been shown to exhibit ferromagnetic properties. mdpi.com The magnetic behavior of YCrO₃ nanoparticles can be complex, with hysteresis loops showing contributions from both ferromagnetic and antiferromagnetic components. researchgate.net

Magnetic Transition Temperatures (e.g., Néel Temperature)

The transition from a paramagnetic state to a magnetically ordered state in yttrium chromite occurs at a critical temperature known as the Néel temperature (Tₙ). For YCrO₃, this transition is to a canted antiferromagnetic state. tandfonline.comresearchgate.net Experimental measurements across various studies consistently place the Néel temperature for bulk YCrO₃ in a narrow range, typically between 140 K and 142 K. tandfonline.comaip.orgresearchgate.netnih.gov One study determined Tₙ to be 141.5(1) K, noting that the application of a 5 Tesla magnetic field increased it to 144.5(1) K. aps.org In thin films, ferromagnetism has been observed below 144 K. osti.gov Theoretical calculations using mean-field approximation have yielded a Tₙ of 137 K, which is in close agreement with experimental values. aip.org

In addition to the Néel temperature, the paramagnetic Curie-Weiss temperature (θcw) provides insight into the nature of the magnetic interactions. For YCrO₃, θcw is strongly negative, with reported values of -433.2(6) K and -448 K, confirming the presence of dominant antiferromagnetic interactions between the Cr³⁺ spins. aps.orgufg.br Doping the yttrium site with other rare-earth elements, such as praseodymium, can induce other magnetic transitions, like a spin-reorientation transition (TSR), at temperatures below Tₙ. aps.orgresearchgate.net

Table 1: Reported Magnetic Transition Temperatures for YCrO₃
PropertyReported Value (K)Method/CommentSource
Néel Temperature (Tₙ)140Canted AFM transition tandfonline.comresearchgate.netnih.govufg.br
Néel Temperature (Tₙ)142G-type AFM ordering aip.org
Néel Temperature (Tₙ)141.5(1)Increases to 144.5(1) K at 5 T aps.orgresearchgate.net
Néel Temperature (Tₙ)141.58(5)Magnetization measurements colab.ws
Néel Temperature (Tₙ)137Mean-field approximation (theoretical) aip.org
Ferromagnetic Transition< 144Observed in thin films osti.gov
Curie-Weiss Temperature (θcw)-433.2(6)Indicates strong AFM interactions aps.orgresearchgate.net
Curie-Weiss Temperature (θcw)-440Indicates strong AFM interactions aip.org
Curie-Weiss Temperature (θcw)-448Indicates strong AFM interactions ufg.br

Multiferroic Characteristics in Chromium-Yttrium Perovskites

Perovskite yttrium chromite is a recognized multiferroic material, meaning it possesses both magnetic and ferroelectric ordering simultaneously. tandfonline.comaip.orgosti.gov This is notable because its orthorhombic crystal structure (space group Pnma) is centrosymmetric, which typically precludes ferroelectricity. tandfonline.comkek.jp The origin of ferroelectricity in YCrO₃ is attributed to a local breaking of inversion symmetry caused by the displacement of Cr³⁺ ions from their ideal positions. tandfonline.comtandfonline.com This material is sometimes referred to as "biferroic," with a ferroelectric transition reported at a high temperature of 473 K and the magnetic transition (Tₙ) occurring much lower at around 140-142 K. aip.orgresearchgate.netresearchgate.net

The coexistence of these two "ferroic" orders leads to magnetoelectric coupling, where the magnetic and electric properties influence each other. researchgate.net Evidence for this coupling is seen in dielectric measurements, which show an anomaly at the magnetic transition temperature, indicating a close correlation between the magnetic and electric order parameters. nih.govosti.gov This magnetodielectric effect has been suggested to exist even at temperatures around 230 K, well above the Néel temperature. nih.govresearchgate.net The multiferroic nature is retained in nanostructured forms, with YCrO₃ nanoparticles exhibiting both ferromagnetic and ferroelectric properties. ias.ac.in

Anomalous Magnetic Behavior in Nanostructured Compounds

When chromium-yttrium compounds are synthesized as nanostructures, they can exhibit magnetic behaviors not typically seen in their bulk counterparts. A particularly striking example is the anomalous magnetic behavior observed in YCrO₃ nanoparticles at very low temperatures. researchgate.net Below 10 K, these nanoparticles show a sudden and sharp increase in magnetization. researchgate.net The magnetic hysteresis (M-H) loops recorded in this temperature range are also unusual, appearing to be a superposition of two distinct magnetic contributions: one that resembles a ferromagnetic system and another that is characteristic of an antiferromagnetic system. researchgate.net This unique behavior is thought to arise from the specific morphology of the nanoparticles, such as the formation of elongated grains or mesocrystals during synthesis. researchgate.net

Other anomalous behaviors can be induced in modified yttrium chromite systems. For example, doping YCrO₃ with praseodymium (Pr) can induce phenomena such as spin-reorientation, magnetization reversal, and a negative exchange-bias effect. aps.orgresearchgate.net Furthermore, theoretical analysis of yttrium ferrite-chromites (YFe₁₋ₓCrₓO₃) describes them as weak ferrimagnets with complex magnetic moment dependencies on temperature and composition, highlighting the rich and sometimes anomalous magnetic properties of these complex oxide systems. iaea.org

Table 2: Summary of Magnetic Findings in Nanostructured Chromium-Yttrium Compounds
Compound/SystemObserved Magnetic BehaviorKey FindingsSource
YCrO₃ NanoparticlesAnomalous magnetism below 10 KSudden increase in magnetization; hysteresis loop shows both ferromagnetic and antiferromagnetic characteristics. researchgate.net
YCrO₃ NanoparticlesFerromagnetism & MultiferroicityWedge-shaped hysteresis loop confirms ferromagnetism, coexisting with ferroelectricity. ias.ac.in
Pr-doped YCrO₃Induced anomalous effectsDoping induces spin-reorientation, magnetization reversal, and negative exchange bias. aps.orgresearchgate.net
YFe₁₋ₓCrₓO₃Weak FerrimagnetismComplex dependence of magnetic moment on temperature and composition. iaea.org
Ag Nanoparticles (Y, Cr doped)FerromagnetismDoping with Y and Cr induces ferromagnetic behavior. mdpi.com

Advanced Spectroscopic Investigations of Chromium Yttrium Systems

X-ray-Based Spectroscopic Methods

X-ray-based spectroscopic techniques are powerful tools for probing the electronic structure and local atomic arrangement in chromium-yttrium compounds.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Environments

X-ray Absorption Spectroscopy (XAS) is a highly effective method for determining the local electronic and geometric structure of a specific element within a material. semineral.esnih.gov It is element-selective and does not require long-range crystalline order, making it suitable for a wide variety of samples, including amorphous phases. semineral.esnih.gov The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry, and the Extended X-ray Absorption Fine Structure (EXAFS), which reveals details about the local atomic environment, such as bond distances and coordination numbers of neighboring atoms. aip.orgbeilstein-journals.org

In studies of chromium-containing materials, the Cr K-edge XANES region can distinguish between different oxidation states, such as Cr³⁺ and Cr⁶⁺, and their coordination environments (e.g., octahedral vs. tetrahedral). semineral.es EXAFS analysis provides quantitative structural information. For instance, in chromia-doped uranium dioxide, EXAFS data at the chromium K-edge identified oxygen and uranium as the nearest neighbors. nih.gov The analysis revealed a significant contraction of the Cr-O bond length by about 0.3 Å compared to the U-O bond length in the standard UO₂ lattice, a change attributed to the substitution of U⁴⁺ with Cr³⁺ and their differing ionic sizes. nih.gov Similarly, in studies of Cr(VI) biosorption, EXAFS analysis of Cr-laden biomass showed that the chromium-oxygen bond distance was approximately 1.97-1.99 Å, and the chromium atoms were in an octahedral arrangement, similar to Cr(III)-acetate. nih.gov

For yttrium-containing systems, EXAFS at the yttrium K-edge has been used to probe the local structure. In a study of the high-temperature superconductor YBa₂Cu₃O₇, analysis of the yttrium K-edge EXAFS suggested a splitting of the Y-O distance into two distinct distances at 80 K. aps.org In molten lithium chloride, EXAFS data for yttrium chlorides indicated that each yttrium atom is surrounded by six chlorine atoms at a distance of about 2.62 Å. researchgate.net Furthermore, studies on yttrium-doped zirconia have utilized XAS to monitor the incorporation of yttrium atoms into the zirconia network during crystallization.

Table 1: Selected EXAFS-Derived Structural Parameters for Chromium and Yttrium Environments

Sample System Absorbing Atom Neighbor Atom Coordination Number (CN) Bond Distance (Å) Source(s)
Cr-laden Biomass Cr O Octahedral 1.97-1.99 nih.gov
Chromia-doped UO₂ Cr O --- ~2.06 (Calculated) nih.gov
YBa₂Cu₃O₇ (at 80 K) Y O --- Split distances aps.org
Yttrium in molten LiCl Y Cl 6 ~2.62 researchgate.net
Am on α-Al₂O₃ (low concentration) Am O 9 --- mdpi.com
Am on α-Al₂O₃ (high concentration with Y) Am O 8 --- mdpi.com

X-ray Photoelectron Spectroscopy (XPS) for Chemical State and Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of chromium-yttrium systems, XPS is crucial for determining the oxidation states of both elements. For chromium, the Cr 2p core level spectrum is often analyzed. It exhibits a doublet (Cr 2p₃/₂ and Cr 2p₁/₂) due to spin-orbit coupling. mdpi.com For example, binding energies of approximately 576.8 eV for Cr 2p₃/₂ and 586.6 eV for Cr 2p₁/₂ are characteristic of the Cr³⁺ oxidation state. mdpi.com The analysis can be complex due to multiplet splitting in Cr(III) oxides and the presence of shake-up satellite peaks. thermofisher.comaalto.fi The Cr 3p peak, though weaker, can also be used for chemical state analysis, especially when the Cr 2p region overlaps with signals from other elements like the Zn LMM Auger peaks. thermofisher.com

For yttrium, the Y 3d core-level spectrum is typically used for analysis. It also shows a doublet, Y 3d₅/₂ and Y 3d₃/₂, due to spin-orbit coupling. Binding energies of approximately 157.1 eV and 159.1 eV for these respective peaks are indicative of Y³⁺ ions in a dodecahedral position, confirming the garnet structure in yttrium iron garnets. mdpi.com The binding energy for Y³⁺ in Y₂O₃ is around 156.4 eV. thermofisher.com

A study on Cr-containing erbium-substituted yttrium iron garnet ferrites utilized XPS to investigate the chemical state and surface elemental composition. The survey spectrum confirmed the presence of Y, Cr, O, and Fe on the surface of the garnet. mdpi.com The detailed analysis of the Cr 2p and Y 3d regions provided insights into their respective oxidation states. mdpi.com

Table 2: Representative XPS Binding Energies for Chromium and Yttrium Species

Element Core Level Chemical State/Compound Binding Energy (eV) Source(s)
Chromium Cr 2p₃/₂ Cr³⁺ 576.8 mdpi.com
Chromium Cr 2p₁/₂ Cr³⁺ 586.6 mdpi.com
Chromium Cr 2p₃/₂ Cr metal 574 dtic.mil
Chromium Cr 2p₃/₂ Cr₂O₃ 576 dtic.mil
Yttrium Y 3d₅/₂ Y³⁺ (in YIG) 157.1 mdpi.com
Yttrium Y 3d₃/₂ Y³⁺ (in YIG) 159.1 mdpi.com
Yttrium Y 3d₅/₂ Y metal 156 thermofisher.com
Yttrium Y 3d₅/₂ Y₂O₃ 156.4 thermofisher.com

Vibrational and Phonon Spectroscopies

Vibrational and phonon spectroscopies are non-destructive techniques that provide detailed information about the lattice dynamics, phase composition, and molecular vibrations within chromium-yttrium materials.

Raman Spectroscopy for Lattice Dynamics and Phase Identification

Raman spectroscopy is a powerful tool for studying the vibrational modes of a material, which are sensitive to the crystal structure, phase, and presence of defects. wgtn.ac.nz In chromium-yttrium systems, it is frequently used to identify different crystalline phases and to study the effects of doping on the lattice dynamics.

For instance, in yttrium-doped manganese perovskites (Nd₁₋ₓYₓMnO₃), Raman spectroscopy was used to understand the lattice dynamics. researchgate.net The study analyzed various phonon modes and observed that lattice distortions, resulting from yttrium doping, manifested as frequency shifts and broadening of the Raman bands associated with the bending and tilting of the MnO₆ octahedra. researchgate.net Similarly, in Mn-doped YAlO₃ (YAP) and TbAlO₃ single-crystalline films, Raman spectroscopy was employed to visualize mechanical stress. acs.org In the TbAlO₃ film, significant shifts in the Raman modes were observed due to the lattice mismatch with the YAP substrate, indicating changes in the bond lengths of the AlO₆ octahedra. acs.org

Raman spectroscopy is also highly effective for phase identification. In studies of yttrium-stabilized zirconia (YSZ), distinct Raman peaks are used to identify the tetragonal and monoclinic phases. For example, dried ZrO₂ + 3 mol% Y₂O₃ nanopowder exhibits intense peaks at approximately 150, 265, 322, 469, and 639 cm⁻¹, which are characteristic of the tetragonal phase. nih.govpreprints.org The appearance of other peaks can indicate the presence of the monoclinic phase. preprints.org In the context of chromium oxides, Raman spectra can distinguish between phases like Cr₂O₃, CrO₂, and Cr₂O₅, each having a unique spectral fingerprint. wgtn.ac.nz

Table 3: Characteristic Raman Peaks for Phase Identification in Yttrium and Chromium Oxides

Compound/Phase Key Raman Peak Positions (cm⁻¹) Source(s)
Tetragonal Y-stabilized ZrO₂ 150, 265, 322, 469, 639 nih.govpreprints.org
Monoclinic Y-stabilized ZrO₂ 219, 542, 562 and others preprints.org
Cr₂O₃ 305, 348, 550, 610 wgtn.ac.nz
Y-doped CeO₂ (defect band) ~592 mdpi.com
YAlO₃ ~550 acs.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. libretexts.org It measures the absorption of infrared radiation by the sample material versus wavelength, providing information about the chemical bonds and molecular structure. mdpi.comresearchgate.net

In the context of chromium-yttrium systems, FT-IR spectroscopy is used to identify functional groups and monitor changes in the material's composition. For example, in the synthesis of yttrium oxide nanoparticles, FT-IR spectra of the yttrium hydroxide (B78521) precursor show broad peaks between 3100 and 3800 cm⁻¹, attributed to the O-H stretching of water molecules. researchgate.net After calcination to form Y₂O₃, new bands appear at lower frequencies (below 600 cm⁻¹), which are assigned to the Y-O stretching mode of the Y₂O₃ structure. researchgate.net

In a study of Er,Cr:YSGG (yttrium-scandium-gallium-garnet) laser effects on bone tissue, FT-IR was used to evaluate changes in both the mineral (phosphate) and organic (amide) components. optica.org The analysis of the infrared spectra revealed that the laser irradiation induced changes in the bone tissue that were dependent on the laser energy density. optica.org In Cr-containing yttrium iron garnet ferrites, FT-IR spectra showed a broad absorption band around 3448 cm⁻¹ due to the O-H stretching vibration from adsorbed water molecules. mdpi.com

Table 4: Key FT-IR Absorption Bands in Chromium-Yttrium Related Systems

Wavenumber (cm⁻¹) Vibrational Mode Assignment Compound/System Source(s)
3100 - 3800 O-H stretching of water Y(OH)₃ precursor researchgate.net
~3448 ν(O-H) stretching of adsorbed water Cr-containing YIG mdpi.com
900 - 1200 Phosphate bands Bone tissue optica.org
1585 - 1720 Amide I band Bone tissue optica.org
< 600 Y-O stretching mode Y₂O₃ researchgate.net

Inelastic Tunneling Spectroscopy for Vibrational Modes of Oxides

Inelastic Electron Tunneling Spectroscopy (IETS) is a highly sensitive technique for studying the vibrations of molecules adsorbed on the surface of an insulator, typically a metal oxide. wikipedia.org It can detect vibrational modes that are forbidden in optical spectroscopies like IR and Raman. The technique involves measuring the second derivative of the current-voltage (I-V) characteristic of a metal-insulator-metal tunnel junction, where peaks correspond to the vibrational energies of the molecules in the junction. wikipedia.orgmpg.de

Research on the vibrational modes of yttrium and chromium oxides has been conducted using IETS. capes.gov.br By forming a tunnel junction with an aluminum base electrode, an aluminum oxide barrier, and a top electrode of the metal being studied (or by doping the oxide barrier), the vibrational spectra of the oxides can be measured. capes.gov.br For yttrium oxide, a prominent structure is observed in the IETS spectrum that is characteristic of the vibrational modes of the oxide. Similarly, the vibrational modes of chromium oxide have been identified using this technique. capes.gov.br This allows for a detailed understanding of the surface chemistry and the interaction of adsorbates with the oxide layers in chromium-yttrium systems.

Optical Spectroscopic Characterization

Optical spectroscopy provides profound insights into the electronic structure and light-matter interactions within chromium-yttrium materials. Techniques such as UV-Visible spectroscopy, ellipsometry, and fluorescence resonance energy transfer studies are pivotal in characterizing these systems for various technological applications.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the optical properties of materials by measuring their absorbance or reflectance over a specific wavelength range. lcms.cz For semiconductor materials like many chromium-yttrium compounds, this method is crucial for determining the optical band gap (Eg), which dictates their electronic and photocatalytic behavior. The energy of incident photons can excite electrons from the valence band to the conduction band, leading to distinct absorption features. lcms.cz The band gap is often calculated from the absorption spectra using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). researchgate.net

Research on chromium-doped yttrium oxide (CrxY2-xO3) nanomaterials has demonstrated a clear relationship between chromium content and the optical band gap. As the concentration of Cr³⁺ ions substituting for Y³⁺ ions increases, the direct band gap energy shows a significant decrease. researchgate.net This red-shift is attributed to the increased hybridization between the Cr 3d and O 2p orbitals, which alters the electronic structure of the material. mdpi.com This tunability of the band gap makes these materials promising for photocatalytic and photovoltaic applications. researchgate.net

Similarly, studies on perovskite-type yttrium chromite (YCrO3) have established its semiconductor nature. Doping YCrO3 nanoparticles with other elements, such as manganese, has been shown to increase the band gap. researchgate.net In another example, co-doping yttrium iron garnet (Y3Fe5O12) with gadolinium and chromium led to a notable reduction in the optical band gap, from 2.23 eV to 1.99 eV. x-mol.net These findings underscore the ability to engineer the optical properties of yttrium-based host lattices through chromium doping.

Table 1: Effect of Chromium Doping on the Optical Band Gap of Yttrium-Based Compounds

Compound SystemCr³⁺ Concentration (x)Optical Band Gap (E_g) [eV]Reference
CrₓY₂₋ₓO₃0.0005.50 researchgate.net
CrₓY₂₋ₓO₃0.0255.25 researchgate.net
CrₓY₂₋ₓO₃0.0505.00 researchgate.net
CrₓY₂₋ₓO₃0.0754.80 researchgate.net
YCrO₃N/A (Pristine)2.59 researchgate.net
Y₀.₉Sr₀.₁CrO₃N/A (Sr-Doped)2.23 researchgate.net

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the properties of thin films, including their refractive index (n), extinction coefficient (k), and thickness. optica.orgoptica.org The technique measures the change in polarization of light upon reflection from a sample surface. This data is then fitted to a model to extract the film's optical constants.

For chromium-yttrium systems, ellipsometry is essential for characterizing thin films used in optical and electronic devices. Studies on pure yttrium thin films deposited by magnetron sputtering have determined a refractive index of 2.51 at a wavelength of 546 nm. optica.orgnih.gov Thin films of yttrium oxide (Y₂O₃), a common host for chromium dopants, have been extensively studied, showing a refractive index of approximately 1.8. acs.orgresearchgate.net The exact value can vary with deposition conditions and film microstructure. science.govresearchgate.net For instance, Y₂O₃ films deposited by atomic layer deposition (ALD) were found to have a refractive index of 1.8, while values for films grown by chemical vapor deposition can range from 1.70 to 1.83. acs.orgscience.gov

On the other hand, thin films of chromium and its oxides exhibit different optical properties. The refractive index for pure chromium films is significantly higher, ranging from 2.66 to 2.95 at 450 nm, while chromium oxide layers have a reported refractive index of around 2.55. dbc.wroc.pl When chromium is incorporated into a yttrium oxide thin film, the resulting optical constants are a composite of the host and dopant materials. Ellipsometry is the primary tool for precisely measuring these modified properties, which is critical for designing multilayer optical coatings and other photonic structures. arxiv.org

Table 2: Refractive Indices of Yttrium and Chromium-Based Thin Films at Visible Wavelengths

MaterialRefractive Index (n)Wavelength (nm)Reference
Yttrium (Y)2.51546 optica.orgnih.gov
Yttrium Oxide (Y₂O₃)~1.8Visible Range acs.orgresearchgate.net
Yttrium Oxide (Y₂O₃)1.85Visible Range dbc.wroc.pl
Chromium (Cr)3.212632.8 refractiveindex.info
Chromium Oxide (Cr₂O₃)2.55Visible Range dbc.wroc.pl

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. mdpi.com This phenomenon is highly distance-dependent and serves as a powerful tool for investigating interactions at the nanoscale. In the context of chromium-yttrium systems, FRET is primarily studied in host materials like yttrium aluminum garnet (Y₃Al₅O₁₂, YAG) co-doped with chromium and other optically active ions. americanelements.com

In these systems, Cr³⁺ often acts as a broadband sensitizer, absorbing energy and efficiently transferring it to an acceptor ion, such as Neodymium (Nd³⁺) or Ytterbium (Yb³⁺). researchgate.net This energy transfer enhances the fluorescence emission of the acceptor ion. For example, in Cr,Nd:YAG, energy transfer from Cr³⁺ to Nd³⁺ occurs via dipole-dipole interactions, leading to amplified emission from Nd³⁺. researchgate.net

More complex, cascaded energy transfer mechanisms have also been investigated. In materials co-doped with Cr³⁺, Nd³⁺, and Yb³⁺, a sequential energy transfer of Cr³⁺→Nd³⁺→Yb³⁺ has been elucidated. osaka-u.ac.jp This process significantly enhances the near-infrared (NIR) emission from Yb³⁺, which is valuable for applications like improving the efficiency of silicon photovoltaic cells. osaka-u.ac.jp The efficiency of these energy transfer processes can be quantified and modeled, confirming that the underlying mechanism is consistent with FRET theory. researchgate.netiaea.org FRET has also been proposed as a mechanism in nanocomposites of chromium and gadolinium doped with yttrium, as well as in yttrium-based upconversion nanoparticles used for sensing applications. researchgate.netresearchgate.net

Table 3: Examples of FRET Systems in Chromium-Doped Yttrium Host Materials

Host MaterialDonor IonAcceptor Ion(s)Key FindingReference(s)
Yttrium Aluminum Garnet (YAG)Cr³⁺Nd³⁺Energy transfer via dipole-dipole interactions. researchgate.net
Yttrium Aluminum Garnet (YAG)Yb³⁺Cr⁴⁺Non-radiative energy transfer consistent with electric dipole-dipole interaction. iaea.org
Yttrium Aluminum Garnet (YAG)Cr³⁺Nd³⁺ → Yb³⁺Cascaded energy transfer enhances Yb³⁺ fluorescence. osaka-u.ac.jp
Yttrium Aluminum Garnet (YAG)Cr³⁺Yb³⁺Efficient resonant energy transfer from Cr³⁺ to Yb³⁺. researchgate.net
Yttrium Aluminum Garnet (YAG)Tb³⁺Cr³⁺Energy transfer from Tb³⁺ to Cr³⁺ strengthens Cr³⁺ emission. sci-hub.se

Table of Compound Names

Compound Name Chemical Formula
Chromium Cr
Yttrium Y
Yttrium Oxide Y₂O₃
Yttrium Chromite YCrO₃
Yttrium Iron Garnet Y₃Fe₅O₁₂
Yttrium Aluminum Garnet Y₃Al₅O₁₂
Chromium Oxide Cr₂O₃
Lithium Yttrium Fluoride LiYF₄

Thermodynamic Modeling and Phase Equilibria

Computational Thermodynamics via CALPHAD (CALculation of PHAse Diagrams) Method

The CALPHAD (CALculation of PHAse Diagrams) method is a powerful computational tool used to model the thermodynamic properties and phase equilibria of multicomponent systems. psu.edufraunhofer.de This approach involves developing thermodynamic descriptions for each phase in a system, which are then used to calculate phase diagrams and predict phase stability under various conditions. psu.educdnsciencepub.com The Gibbs energy of each phase is described as a function of temperature, pressure, and composition. psu.edu

For the Cr-Y system, CALPHAD modeling is particularly valuable due to limited experimental data. psu.edudtic.mil The method allows for the assessment and extrapolation of available data to predict the behavior of binary, ternary, and higher-order systems. psu.educdnsciencepub.com In cases where experimental data is scarce, first-principles calculations based on density functional theory (DFT) can be employed to determine thermochemical properties, such as the enthalpy of mixing, which are then used as input for the CALPHAD models. psu.edupsu.edu This integrated approach enhances the accuracy and predictive power of the thermodynamic database. nih.gov

Thermodynamic assessments of the Cr-Y binary system, along with other rare earth systems, have been performed using the CALPHAD method to obtain self-consistent and reasonable thermodynamic descriptions. dtic.milresearchgate.netresearchgate.net These binary models form the foundation for developing more complex multicomponent databases for materials like Ni-Co-Cr-Al-Y coatings. researchgate.netcore.ac.uk

Assessment of Binary and Ternary Phase Diagrams (e.g., Cr-Y-O System, Fe-Y System)

The assessment of binary and ternary phase diagrams is a critical step in understanding the interactions between chromium, yttrium, and other elements in alloys.

Cr-Y Binary System: The Cr-Y binary phase diagram has been assessed using the CALPHAD method, integrating limited experimental data with first-principles calculations. psu.edudtic.mil The system is characterized by a monotectic reaction, where a liquid phase decomposes into a solid chromium phase and another liquid phase, and a eutectic reaction. psu.edudtic.mil There is some discrepancy in the reported reaction temperatures and compositions. For instance, one study reported a monotectic temperature of 1760°C ± 25°C and a eutectic temperature of 1315°C ± 7°C. dtic.milresearchgate.net Another CALPHAD assessment, incorporating first-principles calculations, determined the monotectic temperature to be 2034 K (1761°C) and the eutectic temperature to be 1589 K (1316°C). psu.edu The solubility of Y in Cr and Cr in Y is reported to be low. dtic.milresearchgate.net

Cr-Y-O Ternary System: In systems where oxygen is present, the formation of stable oxides is a key consideration. The Cr-Y-O ternary system has been thermodynamically modeled to understand the stability of phases like YCrO₃. researchgate.net The thermodynamic properties of YCrO₃ are critically assessed to reproduce the experimentally determined Cr₂O₃-Y₂O₃ quasi-binary section. researchgate.net The stability of yttrium oxide is dependent on the oxygen potential, where at very low oxygen potentials, it can be reduced. researchgate.net The addition of yttrium to chromium alloys is known to enhance oxidation resistance by forming a protective oxide layer. researchgate.netmdpi.com

Fe-Y Binary System: The Fe-Y binary system has also been assessed using the CALPHAD method. oaepublish.comresearchgate.net The phase diagram shows several intermetallic compounds, including Fe₁₇Y₂, Fe₂₃Y₆, Fe₃Y, and Fe₂Y. oaepublish.commdpi.com The thermodynamic data for these compounds have been re-evaluated to improve the consistency of the models, particularly regarding their heat capacity curves. oaepublish.com The Fe-Y system is relevant in the context of steels and other iron-based alloys where yttrium may be added as an alloying element.

Other Ternary Systems: Thermodynamic modeling has been extended to other ternary systems involving Cr and Y, such as Cr-Hf-Y, Al-Cr-Y, and Zr-Cr-Y. psu.educore.ac.ukcsu.edu.cn For the Cr-Hf-Y system, modeling was performed by first assessing the constituent binary systems and then combining them, often in the absence of ternary experimental data. psu.edu In the Ag-Cr-Y system, experimental investigations at 500, 600, and 800 °C found no ternary compounds. researchgate.net The Zr-Cr-Y system features three-phase regions such as BCC(Cr)+HCP(Y)+αCr₂Zr. csu.edu.cn

Table 1: Invariant Equilibria in the Cr-Y System

Data sourced from a CALPHAD assessment incorporating first-principles calculations. psu.edu

Prediction of Phase Stability and Transformations under Varying Conditions

Thermodynamic modeling allows for the prediction of phase stability and transformations as a function of temperature, pressure, and composition. psu.edufrontiersin.org For the Cr-Y system, this is essential for understanding its behavior in various applications.

In W-Cr-Y alloys, which are being considered for plasma-facing components in fusion reactors, the addition of yttrium has been shown to influence phase stability. researchgate.netmdpi.com Density Functional Theory (DFT) calculations combined with Monte-Carlo simulations have predicted that the addition of yttrium to a W-Cr alloy lowers the order-disorder transition temperature between Cr and W by approximately 400 K. researchgate.netmdpi.com Yttrium shows a strong tendency to form clusters even at elevated temperatures (1800 K). researchgate.netmdpi.com

The stability of metastable phases can also be investigated. For example, in the (Cr,Y)₂AlC MAX phase system, calculations have been used to predict the metastable phase formation and its subsequent decomposition. diva-portal.orgarxiv.org It was found that the Y-containing phase crystallizes directly into the MAX phase structure, unlike pure Cr₂AlC which first forms a disordered solid solution. arxiv.org The crystallization temperature was dependent on the yttrium content, increasing by about 200°C for a 5 at.% Y addition. arxiv.org

Under high-pressure conditions, phase transformations can occur. While specific high-pressure studies on Cr-Y are limited, studies on related compounds like Y₂Mo₃O₁₂ show that pressure can induce phase transitions. frontiersin.org Pbcn-yttrium molybdate (B1676688) transforms to a monoclinic P21/a phase at pressures below 0.13 GPa. frontiersin.org Such pressure- and temperature-dependent phase transitions are critical for applications where materials are subjected to extreme environments. frontiersin.org

Determination of Formation Enthalpies and Cohesive Energies

The enthalpy of formation and cohesive energy are fundamental thermodynamic properties that determine the stability of a compound. iphy.ac.cnmdpi.com These values can be calculated using first-principles methods and are crucial inputs for CALPHAD modeling, especially when experimental data is lacking. psu.edupsu.edu

For the Cr-Y system, first-principles calculations have been used to determine the enthalpy of mixing for the BCC and HCP solid solution phases. psu.edu In a study on W-Cr-Y alloys, DFT calculations revealed that all pairs in the W-Cr-Y system have positive values for the enthalpy of mixing, indicating a tendency against compound formation or for phase separation. researchgate.netmdpi.com The addition of even small amounts of yttrium (0.5 at.%) to a W₇₀Cr₃₀ alloy significantly increased the enthalpy of mixing. mdpi.com

Kinetic Considerations in Phase Formation and Stability

Kinetics plays a vital role in determining whether thermodynamically predicted phases will form in practice. Diffusion, nucleation, and growth are key kinetic processes that govern phase transformations.

In W-Cr-Y alloys intended for fusion applications, the diffusion of alloying elements is critical. researchgate.netmdpi.com During a loss-of-coolant accident (LOCA) scenario, the diffusion of chromium to the surface, influenced by yttrium, is desired to form a protective oxide layer. researchgate.net The slow diffusivity of rare earth elements like yttrium can also contribute to increased creep resistance in chromium alloys. dtic.mil

The crystallization kinetics of metastable phases have been studied in systems like (Cr,Y)₂AlC. diva-portal.orgarxiv.org Differential scanning calorimetry (DSC) was used to investigate the crystallization behavior. diva-portal.orgarxiv.org The results showed that the crystallization temperature is dependent on the yttrium content. arxiv.org In contrast to pure Cr₂AlC, the yttrium-containing phase crystallized directly into the MAX phase structure without first forming a disordered solid solution, indicating that yttrium alters the kinetic pathway of phase formation. arxiv.org

In Fe-Cr-Al alloys, the kinetics of phase separation (α-α' precipitation) are analyzed using models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation to understand the nucleation and growth processes. csic.es Similar kinetic analyses would be applicable to understand precipitation and phase evolution in Cr-Y based alloys over time at various temperatures. The interplay between thermodynamics (phase stability) and kinetics (transformation pathways) ultimately determines the microstructure and properties of the final material.

Table 2: List of Compounds Mentioned

Functional Materials Research and System Integration

Perovskite Materials for Electronic and Spintronic Applications

Relaxor Ferroelectric Behavior in YCrO3

Yttrium chromite (YCrO3), a member of the perovskite family of materials, has garnered considerable attention for its potential in electronic and spintronic applications due to the coexistence of magnetic and ferroelectric properties. kek.jpufg.br Specifically, YCrO3 exhibits relaxor ferroelectric behavior, a phenomenon characterized by a broad dielectric peak that shifts with frequency, which is of significant interest for advanced electronic devices. osti.govmdpi.comias.ac.in

The dielectric properties of YCrO3 are strongly coupled with its magnetic properties, a characteristic of multiferroic materials. A notable dielectric anomaly is observed near the magnetic transition temperature (Néel temperature, T_N) of approximately 140 K, indicating a close correlation between the magnetic and electric order parameters. ufg.brosti.govmdpi.com This magnetoelectric coupling is a key feature that makes YCrO3 a promising material for multifunctional devices. The weak ferromagnetism observed below this temperature is attributed to a canted antiferromagnetic ordering of the Cr3+ spins. tandfonline.com

Research on samarium-doped YCrO3 nanoparticles has further confirmed the relaxor-like ferroelectric behavior, with the shifting of the dielectric peak with frequency. ias.ac.in These studies also highlight that the electrical conductivity and dielectric permittivity can be tuned through doping. ias.ac.in

Key Research Findings on YCrO3:

PropertyObservation
Crystal Structure Orthorhombic perovskite structure (Pbnm space group), which is centrosymmetric. kek.jpunam.mx
Ferroelectric Behavior Exhibits relaxor ferroelectric behavior with a transition temperature in the range of 400-473 K. mdpi.comunam.mxarxiv.org
Magnetic Ordering Shows weak ferromagnetism below the Néel temperature of ~140 K due to canted antiferromagnetism. ufg.brtandfonline.com
Magnetoelectric Coupling A distinct dielectric anomaly is observed at the magnetic transition temperature, indicating strong coupling between magnetic and electric orders. osti.govmdpi.com
Origin of Ferroelectricity Attributed to local non-centrosymmetric distortions within the crystal lattice. unam.mx

Boride Compounds for High-Performance Applications

Research into Thermoelectric Properties

Yttrium borides are a class of materials being explored for high-temperature thermoelectric applications, which involve the direct conversion of heat into electrical energy. youtube.com The efficiency of thermoelectric materials is quantified by the dimensionless figure of merit, ZT. Boron-rich compounds are considered promising candidates due to their inherent low thermal conductivity and high Seebeck coefficients, which are favorable for a high ZT. aip.org

Research has focused on various yttrium boride stoichiometries, such as YB6, YB12, and the higher boride YB66. youtube.com YB6 and YB12, in particular, are considered promising thermoelectric materials. youtube.com Studies on YbB66, a related rare-earth boride, have shown a very large Seebeck coefficient, which is a crucial factor for high thermoelectric performance. researchgate.net Investigations into Al-free YxB14 (often denoted as "YB25") have revealed large positive Seebeck coefficients, reaching approximately 1000 μV K−1 around room temperature. aip.org This research highlights the significant impact of composition on the electronic structure and thermoelectric properties. aip.org The addition of other elements, such as aluminum, can act as a sintering aid, enhancing the density of the material and significantly improving the ZT value by as much as 50%. aip.orgaip.org

Investigations into Super-Hard Material Characteristics

Yttrium borides are recognized for their exceptional hardness, a property attributed to the strong covalent bonding network of boron atoms. youtube.com This makes them candidates for use in cutting tools and abrasive applications. youtube.com The hardness can vary significantly with the specific yttrium-boron stoichiometry. Various stable yttrium boride compounds exist, including YB2, YB4, YB6, YB12, and YB66, with Vickers hardness values reported to be in the range of 25.3–40.9 GPa under ambient conditions. aip.org

Research has shown that yttrium tetraboride (YB4) exhibits excellent mechanical properties. ceon.rs The unique crystal structures of these borides, which can consist of alternating metal and boron layers with boron arranged in rings or complex three-dimensional networks, contribute to their hardness. acs.org Furthermore, studies on solid solutions of ternary borides, such as those involving yttrium, chromium, and boron (YCrB4), have demonstrated the potential to achieve superhard characteristics, with Vickers hardness values exceeding 40 GPa. acs.org This suggests that exploring ternary and higher-order boride systems offers significant opportunities for discovering new materials with exceptional hardness. acs.org

Role of Yttrium as an Alloying Element in Metallic Systems

Impact on Microstructure and Enhanced Mechanical Properties (e.g., Hardness, Tensile Strength, Fracture Toughness) in Composites (ZrO2-Cr-Ni, CNTs/CuCr)

The addition of yttrium as an alloying element can significantly enhance the microstructure and mechanical properties of metallic composites. This is evident in systems such as zirconium dioxide-chromium-nickel (ZrO2-Cr-Ni) and carbon nanotube-reinforced copper-chromium (CNTs/CuCr).

In ZrO2-Cr-Ni composites prepared via powder metallurgy, the introduction of yttrium leads to a more stable and fine-grained microstructure. harbinengineeringjournal.comharbinengineeringjournal.com Yttrium oxide (Y2O3) acts as a grain boundary stabilizer, hindering grain growth and resulting in reduced porosity and fewer defects. harbinengineeringjournal.com This microstructural refinement translates into improved mechanical properties, including increased hardness, tensile strength, and enhanced fracture toughness and resistance to cracking. harbinengineeringjournal.comharbinengineeringjournal.com For instance, the addition of yttrium and cerium to a ZrO2–Cr–Ni composite resulted in a 23% increase in hardness and a 60% increase in flexural strength at a sintering temperature of 1350 °C compared to 850 °C. mdpi.com

In the context of CNTs/CuCr composites synthesized through chemical vapor deposition, the addition of yttrium has been shown to improve the catalytic properties of chromium, leading to the growth of higher quality and more evenly distributed CNTs. cambridge.org This results in a substantial improvement in the mechanical properties of the composite. The tensile strength of CNTs/CuCr composites increased from 297.4 MPa to 402.1 MPa with the addition of yttrium, and the hardness increased from 93.6 HV to 102.5 HV. cambridge.org Yttrium can also enhance the corrosion resistance of these composites. semanticscholar.orgnih.gov The improved properties are attributed to better interfacial bonding and dispersion strengthening provided by the yttrium addition. semanticscholar.orgnih.gov

Impact of Yttrium on Mechanical Properties of CNTs/CuCr Composites

PropertyCNTs/CuCr Composite (without Yttrium)CNTs/CuCr Composite (with Yttrium)
Tensile Strength 297.4 MPa cambridge.org402.1 MPa cambridge.org
Hardness 93.6 HV cambridge.org102.5 HV cambridge.org
Electrical Conductivity 86.7% IACS cambridge.org90.9% IACS cambridge.org
Corrosion Resistance (Icorr) 21.04 μA/cm² cambridge.org9.83 μA/cm² cambridge.org

Influence on Oxidation Resistance and Scale Adhesion in Chromium-Based Alloys

The addition of yttrium to chromium-based alloys substantially improves their performance at high temperatures by enhancing oxidation resistance and promoting the adhesion of the protective oxide scale. This phenomenon, often referred to as the "reactive element effect" (REE), is critical for alloys used in harsh environments such as gas turbines and nuclear reactors. nih.govtandfonline.com

Research indicates that yttrium promotes the selective oxidation of chromium and aluminum within the alloy, leading to the formation of a dense, continuous, and slow-growing protective oxide layer, typically chromia (Cr₂O₃) or alumina (B75360) (Al₂O₃). nih.govtandfonline.com This protective scale acts as a barrier, inhibiting further oxidation of the underlying alloy. tandfonline.com For instance, in Ni-16Mo-7Cr-4Fe alloys, the addition of 0.05 wt.% yttrium has been shown to reduce the oxidation rate in the steady-state stage by approximately 30 times. nih.gov Similarly, ion implantation of yttrium into a Co-45 wt.% Cr alloy resulted in a hundredfold decrease in the oxidation rate at 1000°C. researchgate.net

Yttrium also plays a crucial role in improving the adhesion of this oxide scale to the alloy substrate. In yttrium-free alloys, the oxide scale can become convoluted and detach from the alloy surface, particularly during thermal cycling, leading to spalling. osti.goviaea.org Yttrium additions prevent this by anchoring the oxide scale to the alloy. This can occur through the formation of oxide "pegs" at the alloy-oxide interface and by preventing the formation of voids at this boundary. osti.goviaea.org The enhanced adhesion prevents the protective layer from flaking off, thereby maintaining the alloy's oxidation resistance over extended periods. nih.govosti.goviaea.org

The mechanism behind this improved adhesion involves yttrium altering the oxide growth process. It is believed to change the dominant diffusion mechanism from outward cation diffusion to inward anion diffusion along the oxide grain boundaries. researchgate.net Furthermore, yttrium's strong affinity for oxygen helps in the formation of stable oxides like Y₂O₃ or mixed-oxide phases such as YCrO₃ at the interface, which contribute to a more stable and adherent scale. nih.govmdpi.comscielo.br

Table 1: Effect of Yttrium on the Oxidation Behavior of Chromium-Based Alloys

Alloy SystemYttrium Content (wt.%)Key FindingsReference
Fe-Cr-AlNot specifiedEnhances adhesion of the Al₂O₃ film and reduces oxygen diffusion into the alloy matrix. tandfonline.com
GH4169 Ni-based superalloy0.04Lowest oxidation weight gain and slowest oxidation rate observed. Promotes selective oxidation of Cr and improves scale adhesion. nih.gov
W-11.4Cr0.6Considered an optimal concentration for oxidation resistance. researchgate.net
Fe-27Cr-4Al0.28Prevents lateral oxide growth, void formation at the interface, and creates an oxide "keying" effect, preventing spalling. osti.goviaea.org
Co-45CrHigh dose (ion implantation)Decreased the oxidation rate by about 100 times at 1000°C. researchgate.net

Chromium-Yttrium Nanocomposites and Hybrid Materials

The integration of chromium and yttrium into nanocomposite and hybrid materials has led to the development of advanced materials with tailored electronic and optical properties.

Dielectric Properties of Multicomponent Nanocomposites

Multicomponent nanocomposites containing chromium and yttrium have been investigated for their dielectric properties. In one study, chromium-gadolinium nanocomposites were doped with varying concentrations of yttrium oxide (Y₂O₃). researchgate.netresearchgate.net These materials, synthesized via a co-precipitation method, exhibited dielectric behavior that was dependent on both temperature and frequency. researchgate.netresearchgate.net

The research found that the dielectric constant of these hybrid nanomaterials was influenced by the grain size of the Y₂O₃, with larger grain sizes leading to higher dielectric constants. researchgate.netresearchgate.net The electrical conductivity of the yttrium-doped chromium-gadolinium hybrid nanocomposites was found to be significantly higher than that of the undoped counterparts. Specifically, the electrical conductivity was reported as 6.67 x 10⁻⁸ and 0.08 x 10⁻⁸ for the yttrium-doped and undoped nanocomposites, respectively. researchgate.net This enhancement in dielectric properties is attributed to the introduction of yttrium, which modifies the material's ability to store electrical energy and its conductive characteristics. researchgate.net

Table 2: Dielectric and Electrical Properties of Yttrium-Doped Cr-Gd Nanocomposites

PropertyUndoped Cr-Gd NanocompositeYttrium-Doped Cr-Gd NanocompositeReference
Electrical Conductivity0.08 x 10⁻⁸6.67 x 10⁻⁸ researchgate.net
Dielectric BehaviorNonlinear electrical and electronic propertiesVariable dielectric polarization with respect to temperature and frequency; higher dielectric constants with larger grain size. researchgate.netresearchgate.net

Optical Transparency and Direct Band Gap in Doped Nanocomposites

Chromium-yttrium nanocomposites also demonstrate interesting optical properties. Studies on chromium nanocomposites doped with yttrium oxide have shown high levels of optical transparency. For instance, a nanocomposite of chromium-gadolinium doped with yttrium oxide was found to have an overlayer that is 85% optically transparent. researchgate.net Another study on chromium nanocomposites doped with 1-8% yttrium reported up to 88% optical transmission. aip.org

The addition of yttrium can also influence the electronic band structure of the nanocomposite. Research has indicated that yttrium oxide doped chromium nanocomposites possess a direct band gap, which is a desirable characteristic for certain optoelectronic applications. aip.org The ability to maintain high transparency while potentially tuning the band gap makes these materials promising for applications in transparent electronics and optical sensors. The particle size in these composites is typically in the nanometer range, with studies reporting sizes between 50-70 nm. aip.org

Materials for Controlled Thermal Expansion Applications

The combination of chromium and yttrium is also relevant in the development of materials where controlled thermal expansion is a critical requirement. Such materials are essential in applications involving the joining of dissimilar materials that are subjected to temperature fluctuations, as a mismatch in thermal expansion can lead to mechanical failure.

Furthermore, compounds within the A₂M₃O₁₂ family, such as chromium molybdate (B1676688) (Cr₂Mo₃O₁₂) and yttrium molybdate (Y₂Mo₃O₁₂), are known for their negative thermal expansion (NTE) properties in certain phases. frontiersin.orgnih.gov The orthorhombic phase of Y₂Mo₃O₁₂ exhibits NTE, while the monoclinic phase of Cr₂Mo₃O₁₂ shows positive thermal expansion at room temperature but transitions to an NTE phase at higher temperatures. frontiersin.org The ability to form solid solutions between these types of compounds, for example, Fe₂₋ₓYₓMo₃O₁₂, allows for the tuning of the phase transition temperature and thus the thermal expansion behavior. mdpi.com This makes chromium-yttrium-containing molybdate systems potential candidates for creating composites with precisely controlled, or even zero, thermal expansion over specific temperature ranges. frontiersin.org

Computational Materials Science and Predictive Studies

First-Principles Calculations for Structural Optimization and Electronic Properties

First-principles calculations, primarily based on Density Functional Theory (DFT), are fundamental in predicting the stable crystal structures and electronic characteristics of chromium-yttrium compounds. These ab initio methods solve the quantum mechanical equations governing electron behavior, allowing for the determination of ground-state properties without empirical parameters.

For the compound Yttrium Chromite (YCrO₃), first-principles calculations using a generalized gradient approximation (GGA) have been employed to perform structural optimization. researchgate.net These studies identified the G-type antiferromagnetic structure as the most stable configuration for YCrO₃. researchgate.net The analysis of its electronic properties revealed that YCrO₃ is an insulator, with calculations showing a band gap of 1.43 eV. researchgate.net Introducing the Hubbard U parameter, which accounts for strong on-site Coulombic interaction of localized electrons, further refined the model, increasing the calculated band gap to 1.64 eV. researchgate.net The magnetic ordering temperature was also estimated using a mean field approximation, yielding a value of 137 K, which is in close agreement with experimental findings. researchgate.net

Further investigations into spin-polarized antiferromagnetic compounds like YCrO₃ have explored the hybridization between chromium 3d and oxygen 2p orbitals. researchgate.net These studies show that bond lengths and angles significantly influence the orbital contributions, affecting the material's electronic band gap and orbital degeneracy. researchgate.net

In the context of alloys, DFT has been used to study dilute alloys of chromium with 4d transition metal impurities, including yttrium. aps.org The full-potential linearized augmented plane wave (FLAPW) method has been utilized to calculate the electronic structure and local magnetic properties. aps.org For a yttrium impurity in an antiferromagnetic chromium host, the exchange interaction is found to be antiferromagnetic. aps.org These calculations also provide insights into macroscopic properties, such as changes in total magnetization, which show qualitative agreement with experimental measurements. aps.org

Computational studies on more complex systems, such as the CoCrSb half-Heusler alloy where yttrium can substitute for chromium, also rely on DFT. researchgate.net Investigations into different atomic arrangements (Type-I, Type-II, and Type-III phases) have shown that these alloys are ferromagnetic. researchgate.net The calculated electronic band structure for CoCrSb indicates it is a half-metal with a minority-spin band gap of 0.81 eV, a property of interest for spintronic applications. researchgate.net

Compound/SystemComputational MethodKey FindingSource
YCrO₃DFT (GGA)G-type antiferromagnet is the most stable structure. Insulator with a band gap of 1.43 eV (1.64 eV with Hubbard U). researchgate.net
Y impurity in CrFLAPW (DFT)Yttrium impurity exhibits an antiferromagnetic exchange interaction with the chromium host. aps.org
CoCrSbDFTFerromagnetic half-metal with a minority-spin band gap of 0.81 eV. researchgate.net

Atomistic Simulations for Defect Thermodynamics and Migration Pathways

Atomistic simulations are crucial for understanding the thermodynamics of point defects (e.g., vacancies, interstitials) and their migration mechanisms within chromium-yttrium systems. These defects govern many material properties, including diffusion and mechanical strength, especially in extreme environments like those found in nuclear reactors.

In oxide-dispersion strengthened (ODS) steels, where yttrium and its oxides are used to enhance high-temperature performance, the interaction between yttrium atoms and defects is critical. lu.lv The diffusion of yttrium is essential to the formation of strengthening oxide precipitates. tu-darmstadt.de Atomistic simulations, using interatomic potentials derived from ab initio calculations, are employed to model these phenomena on a large scale. tu-darmstadt.de Studies on the iron-yttrium system show a significant attractive interaction between yttrium solute atoms and the stress field of dislocations, leading to segregation and the pinning of dislocation motion. tu-darmstadt.de

The migration of defects is often investigated using methods like the nudged-elastic band (NEB) technique. tu-darmstadt.dearxiv.org This method calculates the energy barriers for an atom to move from one lattice site to another. For yttrium in a body-centered cubic (bcc) iron lattice, DFT calculations have been used to determine the yttrium-vacancy binding energy and the migration barriers for vacancy jumps near a yttrium atom. tu-darmstadt.de Oversized solutes like yttrium exhibit a high binding energy to vacancies and can relax significantly from their lattice site towards a neighboring vacancy. tu-darmstadt.de Simulations of vacancy jumps within the core of edge dislocations have revealed a significant reduction in migration barriers, suggesting that pipe diffusion is a relevant mechanism for yttrium transport in ODS steels. tu-darmstadt.de

The general principles of defect formation and migration are also studied in the constituent oxides. In Cr₂O₃, high-accuracy DFT simulations using hybrid exchange correlation functionals are necessary to achieve agreement with experimental self-diffusion coefficients. arxiv.org These calculations show that under Cr-rich conditions, chromium interstitials and oxygen vacancies are the dominant defects. arxiv.org Migration barriers for chromium vacancies can be calculated using the climbing-image nudged elastic band (cNEB) method. arxiv.org Similarly, studies of defect migration in yttria-stabilized zirconia (YSZ) analyze representative migration pathways, including both transfer and bond reorientation modes, linking them to the local microstructure. mdpi.com

SystemSimulation TechniqueFocus of StudyKey FindingSource
Yttrium in bcc-Iron (ODS Steel model)DFT, Kinetic Monte CarloY-vacancy binding, Y diffusion mechanismYttrium has a high binding energy to vacancies. Pipe diffusion along dislocation cores is a relevant transport mechanism. tu-darmstadt.de
Y, O in fcc-FeDFT (VASP)Nucleation and growth of Y₂O₃ nanoparticlesInvestigates the interaction of Y solutes with Fe vacancies and interstitial oxygen to understand precipitation. lu.lv
Cr₂O₃DFT (hybrid functional), cNEBIntrinsic defects and migrationCr interstitials and O vacancies dominate under Cr-rich conditions. cNEB is used to calculate Cr vacancy migration barriers. arxiv.orgarxiv.org
Proton in YSZDFT, NEBDefect migration pathwaysAnalyzes short-range proton migration modes and calculates activation energies. mdpi.com

Predictive Modeling of Novel Chromium-Yttrium Compound Stoichiometries and Polymorphs

A key goal of computational materials science is the in silico discovery of new, stable materials. Predictive modeling, often combining evolutionary algorithms with first-principles calculations, allows for the exploration of the vast space of possible chemical compositions (stoichiometries) and crystal structures (polymorphs).

Methods like Crystal Structure AnaLYsis by Particle Swarm Optimization (CALYPSO) have proven effective in searching for low-energy, stable structures. frontiersin.org This approach, combined with DFT, can be used to extensively search for ground-state and metastable structures of complex compounds. frontiersin.org While directly applied to systems like Y₂O₃:Ce, the methodology is transferable to the binary Cr-Y system. frontiersin.org Such techniques are part of a broader effort in computational materials discovery, which aims to identify novel materials with desired properties before they are synthesized in a lab. uspex-team.orgliverpool.ac.uk

A significant challenge in crystal structure prediction is the accurate ranking of predicted polymorphs by their relative stabilities (free energies). iucr.org The static lattice energy calculated at 0 K is often the primary metric, with the understanding that experimentally observed polymorphs typically have energy differences of less than a few kJ/mol. acs.org

Recent theoretical work has focused on predicting novel ternary and quaternary compounds involving chromium and yttrium. For instance, systematic phase stability calculations have been performed for alloying in M₂AlB₂ compounds, where M can be a combination of elements including Sc, Y, Ti, Cr, Mo, and W. diva-portal.org By evaluating the preference for chemical order and disorder for all elemental combinations, researchers have predicted and subsequently synthesized novel i-MAB phases, such as Mo₄/₃Y₂/₃AlB₂, which exhibit a unique in-plane chemical ordering. diva-portal.org This approach demonstrates the power of predictive modeling to expand the known chemical space and identify new families of layered materials. diva-portal.org

Theoretical Descriptions of Electron-Positron Momentum Densities in Relevant Systems

Positron annihilation spectroscopy (PAS) is an experimental technique that is highly sensitive to the electronic structure of materials. xray.czcuni.cz When a positron is implanted into a solid, it annihilates with an electron, producing gamma rays whose angular correlation and energy (Doppler broadening) provide information about the momentum of the electron-positron pair. xray.cz Theoretical calculations are essential for interpreting these experimental spectra and connecting them to the underlying electronic band structure and Fermi surface.

Theoretical approaches have been developed to calculate the momentum densities of annihilating electron-positron pairs (MDAP) in crystalline solids. arxiv.org For elements like chromium and yttrium, different theoretical models, such as the Bloch-modified ladder theory, have been tested against experimental data from two-dimensional angular correlation of annihilation radiation (2D-ACAR). arxiv.org These studies aim to find reliable theories that can qualitatively and quantitatively describe the MDAP profiles for transition metals. arxiv.org

A key aspect of these calculations is accounting for the influence of the positron itself. The positron's wave function is not uniform throughout the crystal but is repelled by the positive ion cores and attracted to regions of higher electron density. icm.edu.pl This "positron effect" modifies the observed momentum density compared to the true electron momentum density. icm.edu.pl Theoretical studies on transition metals like chromium have focused on understanding the influence of the positron distribution on the electron-positron momentum densities, particularly distinguishing the contributions from electrons with different orbital characters (s, p, d). bibliotekanauki.pl For d-states, the effect of the positron on the momentum density directly reflects the degree of localization of the d-electrons. bibliotekanauki.pl

Discrepancies between calculated and experimentally reconstructed electron-positron momentum densities in paramagnetic chromium have been a subject of detailed study. aps.orgresearchgate.net These investigations help to refine the theoretical models for both the electronic structure and the electron-positron correlation effects. aps.org Similar theoretical frameworks have been applied to yttrium-containing compounds like YBa₂Cu₃O₇ to compute the Brillouin-zone-reduced momentum density and produce theoretical 2D-ACAR spectra, which can then be compared to experimental results to identify features of the Fermi surface. aps.org

Future Directions and Emerging Research Opportunities

Exploration of Metastable Phases and High-Entropy Systems

A significant area of future research lies in the exploration of metastable phases of chromium-yttrium compounds. Metastable materials, which exist in a state other than the most thermodynamically stable one, can exhibit unique and often superior properties.

Recent studies have demonstrated the synthesis of metastable (Cr,Y)₂AlC MAX phase solid solutions through co-sputtering techniques followed by annealing. diva-portal.orgresearchgate.net While direct high-temperature synthesis often results in multiphase films, a two-step process involving room temperature deposition and subsequent annealing has proven effective in forming phase-pure (Cr,Y)₂AlC. diva-portal.orgresearchgate.net However, higher annealing temperatures can lead to the decomposition of this metastable phase into more stable compounds like Cr₂AlC, Y₅Al₃, and various chromium carbides. diva-portal.orgresearchgate.net Interestingly, the incorporation of yttrium has been shown to increase the crystallization temperature of the MAX phase, indicating a stabilizing effect on the metastable structure. diva-portal.orgresearchgate.net

The concept of high-entropy alloys (HEAs), which consist of multiple principal elements in roughly equimolar ratios, presents another exciting frontier. inoe.ro These materials are known for their potential to form simple, disordered crystal structures due to their high configurational entropy, which can lead to enhanced mechanical properties and thermal stability. inoe.ro Chromium and yttrium are among the elements that can be incorporated into HEAs, opening up a vast compositional space for the discovery of new materials with tailored properties. inoe.rogoogle.com For instance, the addition of yttrium and other elements to Al-Co-Cr-Fe-Ni based HEAs has shown a positive effect on their corrosion resistance. nih.gov The exploration of Cr-Y containing high-entropy systems could lead to the development of materials with exceptional strength, wear resistance, and high-temperature oxidation resistance. inoe.rotpu.ru

Future research in this area will likely focus on:

Developing novel synthesis techniques to access a wider range of metastable Cr-Y phases. researchgate.netacs.org

Understanding the mechanisms of phase formation and decomposition in these systems. diva-portal.orgresearchgate.net

Investigating the unique properties of metastable and high-entropy Cr-Y compounds.

Exploring the vast compositional space of Cr-Y containing high-entropy alloys to identify new materials with desirable characteristics. inoe.ro

Rational Design of Chromium-Yttrium Materials with Tailored Functional Properties

The ability to design materials with specific, predetermined properties is a major goal of materials science. In the context of chromium-yttrium compounds, this "rational design" approach holds immense promise for developing materials optimized for particular applications.

By carefully controlling the composition and microstructure, it is possible to tailor the functional properties of Cr-Y materials. For example, doping YAlO₃ host crystals with chromium ions (Cr³⁺) has been shown to alter the electronic band structure, transforming the material from an insulator to a semiconductor. researchgate.net The concentration of the dopant plays a crucial role in determining the final properties. researchgate.net This highlights the potential for tuning the optical and electronic properties of Cr-Y compounds through controlled doping.

The stability and properties of these materials can be predicted and understood through theoretical calculations, such as density functional theory (DFT). researchgate.netarxiv.org These computational tools allow researchers to screen potential compositions and predict their behavior before engaging in time-consuming and expensive experimental synthesis. arxiv.org For instance, calculations have been used to predict the stability of (Cr₁₋ₓYₓ)₂AlC MAX phases and their decomposition pathways, which aligns well with experimental observations. diva-portal.org

Key areas for future research in the rational design of Cr-Y materials include:

Utilizing computational modeling to predict the properties of new Cr-Y compositions. arxiv.org

Developing a deeper understanding of the structure-property relationships in these materials. aip.org

Precisely controlling synthesis conditions to achieve desired microstructures and functionalities.

Exploring the effects of various dopants and alloying elements on the properties of Cr-Y compounds. researchgate.net

Multi-Scale Modeling and Data-Driven Approaches for Accelerated Materials Discovery

The traditional process of materials discovery can be slow and laborious. To accelerate this process, researchers are increasingly turning to multi-scale modeling and data-driven approaches. These methods have the potential to revolutionize the way new chromium-yttrium materials are discovered and developed.

Multi-scale modeling involves simulating material behavior across different length and time scales, from the atomic level up to the macroscopic level. ua.esvtt.fi This hierarchical approach allows for a more comprehensive understanding of how the microscopic structure of a material influences its bulk properties. ua.es For Cr-Y systems, this could involve using first-principles calculations to understand bonding and phase stability at the atomic level, and then using this information to inform larger-scale models that predict mechanical or electronic properties. arxiv.orgua.es

Data-driven approaches, including machine learning and artificial intelligence, are also becoming increasingly powerful tools for materials discovery. researchgate.netacs.org By training algorithms on existing experimental and computational data, it is possible to predict the properties of new, unexplored materials with a high degree of accuracy. acs.org This can significantly reduce the number of experiments that need to be performed, saving time and resources. For example, machine learning models can be used to estimate the activity of catalysts based on their atomic-scale properties, speeding up the search for new catalytic materials. github.io

Future efforts in this domain will likely focus on:

Developing more sophisticated and accurate multi-scale models for Cr-Y systems. ua.es

Building large, comprehensive databases of Cr-Y materials properties to train machine learning models. acs.org

Integrating multi-scale modeling and data-driven approaches to create a powerful, predictive framework for materials discovery. researchgate.net

Applying these methods to identify new Cr-Y compounds with exceptional properties for specific applications.

Integration of Chromium-Yttrium Compounds into Advanced Device Architectures

The unique properties of chromium-yttrium compounds make them attractive candidates for a variety of advanced device applications. A key challenge and opportunity for future research is the successful integration of these materials into complex device architectures.

For example, yttrium iron garnet (YIG), a material closely related to Cr-Y systems, is widely used in microwave filters and other electronic devices. idu.ac.id The ability to grow high-quality thin films of these materials on various substrates is crucial for their integration into on-chip devices. acs.org Techniques like pulsed-laser deposition (PLD) and metal-organic chemical vapor deposition (MOCVD) are being explored for the deposition of garnet films on silicon and other substrates. acs.org

The development of coatings containing chromium and yttrium is another important area of research. For instance, electroplating has been investigated as a method for creating yttrium-containing coatings on components used in plasma processing chambers, enhancing their corrosion resistance. google.com Such coatings can protect the underlying material from the harsh environments present in these applications.

Future research on the integration of Cr-Y compounds will likely involve:

Developing and optimizing deposition techniques for growing high-quality Cr-Y thin films on a variety of substrates. acs.org

Investigating the interfaces between Cr-Y compounds and other materials in device structures to ensure good adhesion and performance.

Designing and fabricating novel device architectures that leverage the unique properties of Cr-Y materials.

Exploring the use of Cr-Y compounds in a wide range of applications, from electronics and spintronics to catalysis and energy storage. researchgate.neteuropa.eu

Q & A

Q. What are the optimal synthesis parameters for chromium-yttrium alloys to ensure phase homogeneity?

Methodological Answer:

  • Stoichiometric Control: Use thermodynamic calculations (CALPHAD method) to predict stable phases, followed by arc-melting under inert argon atmosphere (oxygen partial pressure <10⁻⁵ atm) .
  • Characterization: Validate homogeneity via X-ray diffraction (XRD) with Rietveld refinement (accuracy ±0.02 Å) and scanning electron microscopy (SEM-EDS) for elemental mapping .
  • Common Pitfalls: Avoid rapid quenching, which induces metastable phases; instead, employ controlled annealing (e.g., 800°C for 24 hrs) to achieve equilibrium .

Q. How do researchers determine phase boundaries in chromium-yttrium oxide systems?

Methodological Answer:

  • Experimental Design: Use differential scanning calorimetry (DSC) to identify phase transitions (heating rate: 10°C/min) coupled with high-temperature XRD (up to 1200°C) to track structural changes .
  • Data Interpretation: Apply the Lever rule to DSC thermograms for phase fraction quantification, ensuring calibration with certified reference materials (e.g., NIST SRM 720) .

Advanced Research Questions

Q. How can interfacial interactions in chromium-yttrium composite materials be systematically analyzed?

Methodological Answer:

  • Nanoscale Probes: Use transmission electron microscopy (TEM) with electron energy loss spectroscopy (EELS) to map interfacial charge transfer (spatial resolution: 0.1 nm) .
  • Computational Validation: Pair experimental data with density functional theory (DFT) simulations (e.g., VASP software) to model bonding energetics at interfaces .
  • Contradiction Resolution: If experimental and computational data conflict, reassess DFT parameters (e.g., U-J values for yttrium 4d orbitals) and TEM sample preparation (e.g., ion milling artifacts) .

Q. What methodologies resolve contradictions in reported oxidation rates of yttrium-doped chromium coatings?

Methodological Answer:

  • Variable Isolation: Replicate studies while controlling substrate roughness (Ra <0.1 µm), oxygen partial pressure (1–100 mTorr), and coating thickness (1–5 µm) .
  • Statistical Analysis: Apply multivariate regression to identify dominant factors (e.g., yttrium content vs. grain size) and use Bland-Altman plots to assess inter-lab measurement bias .

Methodological & Ethical Considerations

Q. How should researchers address ethical considerations in rare-earth metal studies involving yttrium?

Methodological Answer:

  • Sustainable Sourcing: Document yttrium procurement from certified suppliers (e.g., conflict-free mining audits) and minimize waste via closed-loop recycling (e.g., solvent extraction for yttrium recovery) .
  • Safety Protocols: Implement fume hoods for handling yttrium powders (particle size <10 µm) to prevent inhalation risks, adhering to OSHA PEL guidelines .

Q. What validation strategies ensure reliability in computational models of yttrium-doped chromium systems?

Methodological Answer:

  • Cross-Validation: Compare DFT-predicted lattice parameters (e.g., a-axis expansion) with synchrotron XRD data (error margin <1%) .
  • FAIR Data Compliance: Archive simulation inputs/outputs in repositories like Materials Cloud, ensuring interoperability via CIF/POSCAR file formats .

Data Interpretation & Reporting

Q. How can anomalous electrical conductivity data in chromium-yttrium alloys be rigorously investigated?

Methodological Answer:

  • Root-Cause Analysis:
    • Instrument Calibration: Verify four-point probe alignment (tip spacing: 1 mm) and temperature stability (±0.1°C) .
    • Sample Defects: Use electron backscatter diffraction (EBSD) to correlate conductivity drops with grain boundary density .
  • Reporting Standards: Disclose all raw data (e.g., I-V curves) and metadata (e.g., probe contact resistance) in supplementary materials .

Future Directions

Q. What unresolved challenges exist in characterizing yttrium’s role in chromium-based corrosion resistance?

Methodological Answer:

  • In Situ Techniques: Develop electrochemical atomic force microscopy (EC-AFM) protocols to track yttrium segregation dynamics during corrosion (pH 2–12) .
  • High-Throughput Screening: Use combinatorial sputtering to deposit yttrium gradient coatings (0–10 at.%) and automate corrosion testing with robotic potentiostats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.